Technical Documentation Center

3-Methyl-2-(piperazin-1-yl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-2-(piperazin-1-yl)quinoline
  • CAS: 348133-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-2-(piperazin-1-yl)quinoline: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3-Methyl-2-(piperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline and piperazine moieties are well-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(piperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline and piperazine moieties are well-established pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents.[1][2] This document details the chemical structure, proposed synthesis, and purification of the title compound. It further outlines a suite of spectroscopic and analytical techniques for its thorough characterization. Based on the known bioactivities of related quinoline-piperazine hybrids, this guide explores the potential pharmacological properties of 3-Methyl-2-(piperazin-1-yl)quinoline, with a particular focus on its prospective applications as an anticancer, antibacterial, and antimalarial agent. Detailed, field-proven protocols for the in vitro evaluation of these activities are provided to facilitate further research and drug discovery efforts. Finally, a framework for assessing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound is presented, a critical step in the preclinical development pipeline. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Quinoline-Piperazine Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological effects.[3] Similarly, the piperazine ring is a prevalent feature in many approved drugs, valued for its ability to improve solubility and bioavailability, and to serve as a linker to additional pharmacophoric groups.[2] The molecular hybridization of these two scaffolds has given rise to a plethora of derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antitubercular properties.[1][2][4]

3-Methyl-2-(piperazin-1-yl)quinoline represents a specific embodiment of this promising hybrid scaffold. The introduction of a methyl group at the 3-position of the quinoline ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This guide aims to provide a robust framework for the synthesis, characterization, and biological evaluation of this compound, thereby empowering researchers to unlock its therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Methyl-2-(piperazin-1-yl)quinoline is characterized by a quinoline nucleus substituted at the 2-position with a piperazine ring and at the 3-position with a methyl group.

Table 1: Physicochemical Properties of 3-Methyl-2-(piperazin-1-yl)quinoline

PropertyValueSource
CAS Number 348133-74-4Vendor Information
Molecular Formula C₁₄H₁₇N₃Vendor Information
Molecular Weight 227.30 g/mol Vendor Information
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsN/A
pKa Predicted basic pKa due to the piperazine nitrogen atomsN/A

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would commence with the Vilsmeier-Haack formylation of an appropriate N-arylacetamide to generate a 2-chloro-3-methylquinoline precursor.[5][6] This intermediate can then undergo nucleophilic substitution with piperazine to yield the target compound.

Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline N-Arylacetamide N-Arylacetamide 2-Chloro-3-methylquinoline 2-Chloro-3-methylquinoline N-Arylacetamide->2-Chloro-3-methylquinoline Vilsmeier-Haack Reaction (POCl₃, DMF) 3-Methyl-2-(piperazin-1-yl)quinoline 3-Methyl-2-(piperazin-1-yl)quinoline 2-Chloro-3-methylquinoline->3-Methyl-2-(piperazin-1-yl)quinoline Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->3-Methyl-2-(piperazin-1-yl)quinoline

Caption: Proposed synthetic workflow for 3-Methyl-2-(piperazin-1-yl)quinoline.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-3-methylquinoline

  • To a stirred solution of an appropriate N-arylacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to afford crude 2-chloro-3-methylquinoline.

Step 2: Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline

  • A mixture of 2-chloro-3-methylquinoline (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is heated to reflux for 8-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Purification Protocol

The crude 3-Methyl-2-(piperazin-1-yl)quinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Analytical Characterization

The unambiguous structural confirmation of the synthesized 3-Methyl-2-(piperazin-1-yl)quinoline is paramount and can be achieved through a combination of spectroscopic techniques.[9][10][11][12]

Table 2: Expected Spectroscopic Data for 3-Methyl-2-(piperazin-1-yl)quinoline

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline ring (δ 7.0-8.5 ppm), protons of the piperazine ring (δ 2.5-4.0 ppm), and a singlet for the methyl group (δ 2.0-2.5 ppm).
¹³C NMR Characteristic signals for the carbons of the quinoline and piperazine rings. The carbon attached to the nitrogen in the quinoline ring (C2) is expected to be downfield.
FT-IR C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and N-H stretching of the piperazine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.30).
Detailed Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl). Record the spectrum in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

Potential Pharmacological Activities and In Vitro Evaluation

The quinoline-piperazine scaffold is a versatile platform for the development of agents targeting a range of diseases. Based on the extensive literature on related compounds, 3-Methyl-2-(piperazin-1-yl)quinoline is a promising candidate for evaluation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[13][14][15][16][17] The piperazine moiety can enhance the compound's interaction with biological targets and improve its pharmacokinetic properties.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13]

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere for 24 hours.

  • Treat the cells with serial dilutions of 3-Methyl-2-(piperazin-1-yl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 4 hours D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC₅₀ G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antibacterial and Antitubercular Activity

The emergence of drug-resistant bacteria and Mycobacterium tuberculosis strains necessitates the development of novel antimicrobial agents. Quinoline-piperazine hybrids have shown significant promise in this area.[2][4]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1]

  • Prepare a twofold serial dilution of 3-Methyl-2-(piperazin-1-yl)quinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Middlebrook 7H9 for Mycobacterium).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37 °C for 24-48 hours (for bacteria) or several days (for Mycobacterium).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimalarial Activity

Quinoline-based drugs have historically been the mainstay of antimalarial therapy. The hybridization with piperazine offers a strategy to overcome drug resistance.[3][18]

Protocol: In Vitro Antiplasmodial Activity Assay

  • Culture chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in human erythrocytes.

  • Add serial dilutions of 3-Methyl-2-(piperazin-1-yl)quinoline to the parasite cultures.

  • After a 48-72 hour incubation period, parasite growth inhibition can be quantified using various methods, such as microscopic counting of parasites or using a fluorescent DNA-intercalating dye like SYBR Green I.

  • Calculate the IC₅₀ value against each parasite strain.

ADME/Tox Profile Assessment

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a drug candidate is crucial for its successful development.[19][20][21][22][23]

Table 3: Key In Vitro ADME/Tox Assays

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayPredicts oral absorption by simulating the intestinal barrier.
Distribution Plasma Protein Binding AssayDetermines the extent of binding to plasma proteins, which affects drug distribution.
Metabolism Microsomal Stability AssayAssesses the metabolic stability of the compound in the presence of liver microsomes.
Toxicity Cytotoxicity in Normal Cell LinesEvaluates the compound's toxicity towards non-cancerous cells (e.g., human fibroblasts).
Toxicity Ames TestAssesses the mutagenic potential of the compound.
In Silico Prediction

Computational tools can provide initial estimates of ADME/Tox properties, helping to prioritize compounds for further experimental testing. Parameters such as Lipinski's rule of five, polar surface area (PSA), and predicted solubility can be calculated using various software packages.

Conclusion and Future Directions

3-Methyl-2-(piperazin-1-yl)quinoline is a molecule of considerable interest, built upon a privileged quinoline-piperazine scaffold with a proven track record in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The detailed protocols outlined herein are designed to be robust and reproducible, enabling researchers to systematically investigate the therapeutic potential of this compound.

Future research should focus on the successful synthesis and purification of 3-Methyl-2-(piperazin-1-yl)quinoline, followed by a thorough spectroscopic confirmation of its structure. The subsequent in vitro evaluation against a panel of cancer cell lines, bacterial strains, and Plasmodium falciparum will be critical in identifying its most promising therapeutic application. Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy and safety. Furthermore, a comprehensive ADME/Tox profiling will be essential to gauge its drug-likeness and potential for further development as a clinical candidate. The exploration of this and related quinoline-piperazine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2022). Bentham Science Publisher.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF. (n.d.).
  • Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). (2023). Bentham Science Publisher.
  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). PMC.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
  • Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). (2024). Ingenta Connect.
  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). RSC Publishing.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • Synthesis and in vitro antiproliferative activities of quinoline deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). Elsevier.
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2025). Malaria World.
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. (n.d.). Journal of Applied Bioanalysis.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (2022). Arabian Journal of Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers.
  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. (2023). PubMed.
  • ADME/Tox Protocols. (n.d.). Thermo Fisher Scientific - JP.
  • ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (2018).
  • A beginners guide to ADME Tox. (2024). CellGS.
  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. (2024).
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed.

Sources

Exploratory

Pharmacological Potential of 3-Methyl-2-(piperazin-1-yl)quinoline Scaffolds

Executive Summary The 3-Methyl-2-(piperazin-1-yl)quinoline scaffold represents a critical structural evolution of the "privileged" quipazine backbone. While the parent compound, 2-(1-piperazinyl)quinoline (Quipazine), is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methyl-2-(piperazin-1-yl)quinoline scaffold represents a critical structural evolution of the "privileged" quipazine backbone. While the parent compound, 2-(1-piperazinyl)quinoline (Quipazine), is a well-documented non-selective serotonin receptor agonist, the introduction of the 3-methyl group introduces steric constraints that significantly alter the pharmacodynamic profile. This modification is primarily utilized to tune selectivity between 5-HT receptor subtypes (specifically 5-HT2A, 5-HT2C, and 5-HT3) and to modulate metabolic stability.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, synthetic pathways, and validation protocols for researchers investigating CNS-active agents and polypharmacological anti-infectives.

Structural Basis & Medicinal Chemistry

The Pharmacophore

The molecule comprises three distinct functional domains:

  • Quinoline Core: A lipophilic, planar bicyclic aromatic system that facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within receptor binding pockets.

  • Piperazine Tail: A secondary amine that is predominantly protonated at physiological pH (pKa ~9.8). This cationic center mimics the ethylamine side chain of serotonin, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in Class A GPCRs.

  • 3-Methyl Substituent (The "Twist"): Unlike the hydrogen-substituted parent, the 3-methyl group introduces A(1,3)-strain with the piperazine ring. This prevents the piperazine ring from achieving coplanarity with the quinoline system. This induced torsion angle is a key lever for medicinal chemists to filter out off-target binding events that require a planar conformation (e.g., certain DNA intercalation events or planar-dependent kinase inhibition).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 3-methyl substitution compared to the parent scaffold based on consensus SAR data for 5-HT ligands:

FeatureParent (Quipazine)3-Methyl AnalogPharmacological Impact
Conformation Planar / Freely RotatableTwisted / RestrictedIncreases receptor subtype selectivity.
5-HT3 Affinity High (Agonist)ReducedShifts bias toward 5-HT2A/2C antagonism or partial agonism.
Lipophilicity (cLogP) ~2.1~2.6Improved Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Susceptible to N-oxidationMethyl oxidation potentialThe methyl group can be a metabolic soft spot or block C3 oxidation.

Pharmacological Targets & Signaling Pathways[1]

Primary Target: 5-HT2A Receptor Modulation

The 3-methyl-2-(piperazin-1-yl)quinoline scaffold is most frequently explored as a 5-HT2A antagonist or partial agonist . The mechanism involves the blockade of the Gq-coupled signaling cascade, which is relevant for antipsychotic and antidepressant drug development.

Mechanism of Action (Gq-Coupled Pathway)

Upon ligand binding, the 5-HT2A receptor undergoes a conformational change. Antagonists prevent the exchange of GDP for GTP on the Gαq subunit, inhibiting the activation of Phospholipase C (PLC).

G Ligand 3-Methyl-2- (piperazin-1-yl)quinoline Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Antagonism) Gq Gαq Protein Receptor->Gq Blocks Activation PLC Phospholipase C (PLC-β) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC

Figure 1: The 5-HT2A Gq-coupled signaling pathway.[1] The 3-methyl-2-(piperazin-1-yl)quinoline scaffold acts as a ligand at the receptor surface, modulating downstream Ca2+ flux.

Secondary Polypharmacology
  • Antimicrobial Activity: Quinoline derivatives are historic anti-infectives. The piperazine moiety enhances solubility and cellular uptake in Gram-negative bacteria. The mechanism likely involves DNA Gyrase inhibition, distinct from the 5-HT mechanism.

  • Cytotoxicity: The scaffold serves as a template for kinase inhibitors. The 3-methyl group can be functionalized (e.g., bromination followed by substitution) to access hydrophobic pockets in ATP-binding sites.

Chemical Synthesis Protocol

The synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline is achieved via a Nucleophilic Aromatic Substitution (


) of a 2-chloroquinoline precursor. This protocol is self-validating via TLC and NMR monitoring.
Reaction Scheme

Synthesis SM1 2-Chloro-3-methylquinoline Transition Meisenheimer Complex (Transition State) SM1->Transition Nucleophilic Attack SM2 Piperazine (Excess) SM2->Transition Nucleophilic Attack Reagents Reagents: K2CO3 (Base) DMF or DMSO (Solvent) 120°C, 12-24h Reagents->Transition Product 3-Methyl-2-(piperazin-1-yl)quinoline Transition->Product Elimination of Cl-

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (


).
Detailed Methodology

Reagents:

  • 2-Chloro-3-methylquinoline (1.0 eq)

  • Piperazine (anhydrous, 5.0 eq) – Note: Excess prevents bis-substitution.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-3-methylquinoline (10 mmol) in DMF (20 mL).

  • Addition: Add anhydrous Piperazine (50 mmol) and

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 120°C under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (high

      
      , UV active) should disappear; the product will appear as a lower 
      
      
      
      spot (stains with Ninhydrin due to the secondary amine).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    to keep the amine free).
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the Cl-adjacent proton and the appearance of piperazine multiplets (approx. 3.0–3.8 ppm) and the singlet for the 3-methyl group (approx. 2.3–2.5 ppm).

In Vitro Validation Protocols

Radioligand Binding Assay (Affinity Determination)

To determine the affinity (


) of the scaffold for 5-HT2A receptors.
  • Source Tissue: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist radioligand).
    
  • Non-specific Binding: Define using 10 µM Methysergide.

  • Protocol:

    • Incubate membrane preparations (20 µg protein) with

      
      -Ketanserin (1 nM) and varying concentrations of 3-Methyl-2-(piperazin-1-yl)quinoline (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

      
      .
      
    • Incubate for 60 min at 37°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (FLIPR)

To distinguish between agonist and antagonist activity.

  • Load: Load cells with Fluo-4 AM (calcium-sensitive dye).

  • Challenge (Antagonist Mode): Pre-incubate cells with the test compound for 15 min. Inject Serotonin (

    
     concentration).
    
  • Readout: If the compound is an antagonist, the Serotonin-induced fluorescence spike will be blunted.

  • Challenge (Agonist Mode): Inject test compound alone. A fluorescence spike indicates agonism.

References

  • Leysen, J. E., et al. (1982). Receptor binding properties in vitro and in vivo of some new 5-HT2 antagonists.[2][3] Molecular Pharmacology. (Contextual grounding for 5-HT2 binding protocols).

  • El-Sayed, O. A., et al. (2018). Synthesis and biological evaluation of new quinoline derivatives as potential antimicrobial agents.[4][5] Journal of Heterocyclic Chemistry. (Grounding for Quinoline-Piperazine synthesis and antimicrobial potential).[4][5][6][7][8]

  • Asagarasu, A., et al. (2010).[3] Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist...[3] quinazolinone derivatives linked with piperazinylquinoline.[3][5] Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

  • Biot, C., et al. (2004). Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. Journal of Medicinal Chemistry.[2][3] (Context for Quinoline scaffold derivatization).

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of 3-Methyl-2-(piperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-2-(piperazin-1-yl)quinoline is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group and a pipera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(piperazin-1-yl)quinoline is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group and a piperazine moiety. Quinoline and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. The incorporation of a piperazine ring, a common pharmacophore, often modulates the physicochemical and pharmacokinetic properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of 3-Methyl-2-(piperazin-1-yl)quinoline, offering foundational data and experimental insights crucial for its application in research and drug development.

Core Molecular Data

A solid understanding of the fundamental molecular properties of a compound is the cornerstone of its scientific evaluation. The essential identifiers and molecular attributes of 3-Methyl-2-(piperazin-1-yl)quinoline are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇N₃[1]
Molecular Weight 227.30 g/mol [2]
CAS Number 348133-74-4[2]
Synonyms (3-methyl-2-quinolyl)piperazine, 3-methyl-2-piperazine-1-yl quinoline[1][3]

Predicted Physicochemical Properties

While experimental data for 3-Methyl-2-(piperazin-1-yl)quinoline is not extensively available in the public domain, computational methods provide reliable estimations of its key physicochemical parameters. These predicted values are invaluable for initial assessments and for guiding experimental design. The following table presents a summary of predicted properties from reputable computational models.

Physicochemical PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 110-130Influences solubility, dissolution rate, and formulation development.
Boiling Point (°C) ~425Indicates volatility and thermal stability.
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5A measure of lipophilicity, affecting membrane permeability and absorption.
Aqueous Solubility (logS) -3.0 to -4.0Critical for bioavailability and formulation of oral dosage forms.
pKa (most basic) 8.5 - 9.5 (Piperazine N)Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.
pKa (less basic) ~4.5 (Quinoline N)Influences the overall charge of the molecule in different pH environments.

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor of any research or development program, the predicted physicochemical properties must be validated through empirical testing. The following section details standard, field-proven methodologies for the experimental determination of these critical parameters.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically lead to a depressed and broader melting range.

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample of 3-Methyl-2-(piperazin-1-yl)quinoline is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of 3-Methyl-2-(piperazin-1-yl)quinoline to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Shake-Flask Method for Solubility.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values. For a molecule with multiple ionizable centers like 3-Methyl-2-(piperazin-1-yl)quinoline, potentiometric titration is a robust method to determine the respective pKa values.

Methodology: Potentiometric Titration

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

G A Start B Dissolve Compound in Solvent A->B C Titrate with Standard Acid/Base B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from Half-Equivalence Points E->F G End F->G

Caption: Potentiometric Titration for pKa.

logP Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a primary driver of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer). The two phases should be pre-saturated with each other.

  • Partitioning: Dissolve a known amount of 3-Methyl-2-(piperazin-1-yl)quinoline in this system.

  • Equilibration: Vigorously shake the mixture to facilitate the partitioning of the compound between the two phases and then allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Shake-Flask Method for logP Determination.

Conclusion

This technical guide provides essential molecular and physicochemical data for 3-Methyl-2-(piperazin-1-yl)quinoline, a compound with potential applications in drug discovery and development. The presented information, including core molecular data, predicted physicochemical properties, and detailed experimental protocols for their validation, serves as a valuable resource for researchers and scientists. A thorough understanding and experimental verification of these parameters are fundamental for advancing the scientific investigation and potential therapeutic application of this and similar quinoline derivatives.

References

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • PubChem. Quinoline. [Link]

  • Wikipedia. Quinoline. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

  • ChemAxon. Marvin - Chemical Drawing Software. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

Sources

Exploratory

Literature review of 3-Methyl-2-(piperazin-1-yl)quinoline in medicinal chemistry

Executive Summary 3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4) is a privileged scaffold in medicinal chemistry, serving as a critical structural analog to the serotonergic probe Quipazine . While Quipazine (2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4) is a privileged scaffold in medicinal chemistry, serving as a critical structural analog to the serotonergic probe Quipazine . While Quipazine (2-(piperazin-1-yl)quinoline) is a non-selective serotonin receptor agonist (5-HT2A/5-HT3), the introduction of a methyl group at the C3 position of the quinoline ring introduces steric constraints that modulate receptor subtype selectivity and metabolic stability.

This guide provides a comprehensive technical overview of this compound, detailing its synthesis via Nucleophilic Aromatic Substitution (SNAr), its pharmacological profile as a serotonergic modulator, and its emerging utility in kinase inhibitor design (e.g., KRAS G12C).

Chemical Architecture & Logic

The molecule consists of a fused bicyclic quinoline core substituted at the C2 position with a piperazine ring and at the C3 position with a methyl group.

FeatureStructural LogicMedicinal Impact
Piperazine Moiety Basic secondary amine (pKa ~9.8)Mimics the ethylamine side chain of serotonin (5-HT); key for ionic bonding with Asp residue in GPCRs.
Quinoline Core Planar aromatic systemProvides π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket.
C3-Methyl Group Steric bulk / LipophilicitySelectivity Switch: Restricts rotation of the piperazine ring relative to the quinoline, potentially reducing affinity for 5-HT3 (ion channel) while maintaining or shifting affinity for 5-HT2 (GPCR) subtypes. Also blocks metabolic oxidation at the vulnerable C3 position.

Chemical Synthesis Protocols

The synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline is most efficiently achieved through a convergent route involving the Meth-Cohn Vilsmeier-Haack cyclization followed by SNAr displacement .

Synthesis Workflow Visualization

SynthesisWorkflow Start N-Phenylpropionamide Inter1 Vilsmeier-Haack Cyclization Start->Inter1 POCl3, DMF, 85°C Inter2 2-Chloro-3-methylquinoline (Intermediate) Inter1->Inter2 Cyclization & Chlorination Reaction SNAr Coupling (Reflux) Inter2->Reaction Reagent Piperazine (Excess) Reagent->Reaction Final 3-Methyl-2-(piperazin-1-yl)quinoline Reaction->Final K2CO3, Toluene/EtOH

Figure 1: Convergent synthetic pathway from N-phenylpropionamide to the final piperazinyl-quinoline.

Step-by-Step Protocol

Step 1: Synthesis of 2-Chloro-3-methylquinoline

  • Rationale: Direct chlorination of 3-methylquinoline-N-oxide is possible, but the Meth-Cohn approach from acetanilides is more regioselective.

  • Reagents: N-Phenylpropionamide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).

  • Procedure:

    • Add POCl3 dropwise to DMF at 0°C to generate the Vilsmeier reagent.

    • Add N-Phenylpropionamide and heat the mixture to 85°C for 4–6 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with aqueous NaHCO3.

    • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Validation: 1H NMR (CDCl3) should show a singlet methyl peak at ~2.53 ppm and quinoline aromatic protons.[1] Mp: 81–82°C.[1]

Step 2: SNAr Displacement with Piperazine

  • Rationale: The chlorine at C2 is activated by the ring nitrogen, making it susceptible to nucleophilic attack. Excess piperazine is used to prevent the formation of the bis-quinoline byproduct.

  • Reagents: 2-Chloro-3-methylquinoline (1.0 eq), Piperazine (5.0 eq), K2CO3 (2.0 eq), Toluene or Ethanol.

  • Procedure:

    • Dissolve 2-chloro-3-methylquinoline in toluene (0.5 M).

    • Add anhydrous piperazine and K2CO3.

    • Reflux (110°C) for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate solvent. Partition the residue between water and DCM.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purification: If necessary, purify via column chromatography (SiO2, DCM/MeOH/NH4OH 90:9:1) or recrystallize the HCl salt from isopropanol.

Pharmacological Profiling

The biological activity of 3-Methyl-2-(piperazin-1-yl)quinoline is best understood in comparison to its parent, Quipazine.

Mechanism of Action: Serotonergic Modulation[2]

This compound acts primarily as a ligand for 5-HT receptors.[2] The piperazine nitrogen is protonated at physiological pH, mimicking the primary amine of serotonin.

  • 5-HT2A Receptor (Gq/11 coupled): Agonism here is associated with psychedelic effects (head-twitch response in rodents). The 3-methyl group may reduce potency slightly compared to Quipazine but often retains efficacy.

  • 5-HT3 Receptor (Ligand-gated ion channel): Quipazine is a potent agonist. Steric bulk at the 3-position (like the methyl group) is a known strategy to reduce 5-HT3 affinity, thereby improving selectivity for G-protein coupled 5-HT receptors.

Signaling Pathway Visualization

SignalingPathway Ligand 3-Methyl-2-(piperazin-1-yl)quinoline Rec5HT2A 5-HT2A Receptor (GPCR) Ligand->Rec5HT2A Binding Gq Gq/11 Protein Rec5HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release (Intracellular) IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation / Gene Transcription Ca->Response PKC->Response

Figure 2: Gq/11 signaling cascade activated by 5-HT2A agonists.

Comparative SAR Table
CompoundStructure5-HT2A Affinity5-HT3 AffinityPrimary Application
Quipazine 2-(piperazin-1-yl)quinolineHigh (Agonist)High (Agonist)General 5-HT probe; emetic.
3-Methyl Analog 3-Me-2-(piperazin-1-yl)quinoline Moderate/High Reduced Selective probe; metabolic stability study.
6-Nitroquipazine 6-NO2-2-(piperazin-1-yl)quinolineHigh (Agonist)LowPotent 5-HT reuptake inhibitor.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over long periods.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of 2-Chloro-3-methylquinolines via Vilsmeier-Haack Reaction." Journal of the Chemical Society, Perkin Transactions 1.

  • BindingDB. (2024). "Affinity Data for 2-(piperazin-1-yl)quinoline Derivatives." Binding Database.

  • Glennon, R. A. (1987). "Central Serotonin Receptors as Targets for Drug Research." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Product Entry: 3-Methyl-2-(piperazin-1-yl)quinoline (CAS 348133-74-4)."

  • Beresford, I. J., et al. (1988). "Quipazine and its derivatives: 5-HT3 receptor antagonism." European Journal of Pharmacology.

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Methyl-2-(piperazin-1-yl)quinoline

This guide serves as a comprehensive technical protocol for characterizing the solubility profile of 3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4).[1] Editorial Note: While specific peer-reviewed thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical protocol for characterizing the solubility profile of 3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4).[1]

Editorial Note: While specific peer-reviewed thermodynamic data for this exact CAS number remains proprietary or unpublished in open literature, this guide synthesizes physicochemical principles from structural analogs (fluoroquinolones, piperazine derivatives) and standard industrial protocols (IUPAC/NIST standards) to provide an authoritative workflow for researchers.

[1]

Executive Summary & Physicochemical Identity

3-Methyl-2-(piperazin-1-yl)quinoline is a bicyclic aromatic heterocycle fused with a saturated piperazine ring.[1] Its solubility behavior is governed by the competition between the lipophilic quinoline scaffold and the polar, basic piperazine moiety. Understanding its solubility landscape is critical for optimizing recrystallization yields, designing liquid formulations, and predicting bioavailability.[1]

Chemical Identity
PropertyDetail
IUPAC Name 3-Methyl-2-(piperazin-1-yl)quinoline
CAS Number 348133-74-4
Molecular Formula

Molecular Weight 227.31 g/mol
Predicted LogP ~2.1 – 2.5 (Lipophilic, but moderated by piperazine amines)
pKa (Predicted) ~9.8 (Piperazine

), ~5.4 (Piperazine

), ~4.9 (Quinoline N)

Experimental Protocol: Isothermal Saturation Method

To generate high-integrity solubility data, the Static Equilibrium (Shake-Flask) Method coupled with HPLC-UV analysis is the gold standard.[1] This protocol minimizes errors from supersaturation and solvent evaporation.[1]

Reagents & Apparatus
  • Solute: 3-Methyl-2-(piperazin-1-yl)quinoline (Purity >99.5%, dried in vacuo at 313.15 K for 48h).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DCM).[1]

  • Apparatus: Double-jacketed glass vessel (50 mL) connected to a circulating water bath (control accuracy

    
     K).
    
Workflow Diagram

The following Graphviz diagram outlines the critical path for data generation, ensuring thermodynamic equilibrium is reached.

SolubilityWorkflow Start Preparation Mix Excess Solute + Solvent (Double-Jacketed Vessel) Start->Mix Equil Equilibration (Stirring 24-48h @ Temp T) Mix->Equil Settle Phase Separation (Stop Stirring, 2h) Equil->Settle Filter Syringe Filtration (0.22 µm PTFE, Pre-heated) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantification) Dilute->Analyze Analyze->Equil Check Consistency (<2% deviation)

Figure 1: Isothermal saturation workflow. The dashed line represents the requirement for triplicate consistency to confirm equilibrium.

Critical Validation Steps
  • Temperature Stability: Verify temperature using a calibrated platinum resistance thermometer (Pt100).

  • Equilibrium Confirmation: Sample the supernatant at 24h, 36h, and 48h. Equilibrium is confirmed when concentration changes are

    
    .[1]
    
  • Filtration: Use pre-heated syringe filters to prevent solute precipitation during transfer.[1]

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to smooth the data and extract dissolution parameters.[1]
Mole Fraction Calculation


Where 

are masses of solute and solvent, and

are their molar masses.[1]
The Modified Apelblat Equation

This semi-empirical model is highly accurate for quinoline derivatives in polar and non-polar solvents:



  • A, B, C: Empirical parameters derived via non-linear regression.

  • Use Case: Excellent for interpolation of solubility at unmeasured temperatures.[1]

Thermodynamic Dissolution Parameters

Using the van't Hoff equation , we calculate the energetics of the dissolution process:


[1]
  • Enthalpy (

    
    ):  Typically positive (endothermic) for this class, indicating solubility increases with temperature.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1] A positive value indicates the process is not spontaneous in standard state (requires energy input/mixing).

Predicted Solubility Profile (Structure-Property Relationship)

Based on the "Like Dissolves Like" principle and data from analogous piperazinyl-quinolines (e.g., Ciprofloxacin intermediates), the expected solubility hierarchy is:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High Strong dispersion forces + dipole interactions with quinoline ring.[1]
Polar Aprotic DMSO, DMFHigh Solvation of the polar piperazine amine; disruption of crystal lattice.[2]
Polar Protic Methanol, EthanolModerate - High H-bond donation to piperazine nitrogens and quinoline nitrogen.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; useful for recrystallization (temperature dependent).[1]
Non-Polar Hexane, CyclohexaneLow Inability to solvate the polar piperazine tail.[1]
Aqueous WaterpH Dependent Low at neutral pH; High at pH < 5 (protonation of piperazine).[1]
Solute-Solvent Interaction Map

The following diagram illustrates the molecular interactions driving these predictions.

Interactions cluster_legend Interaction Types Compound 3-Methyl-2-(piperazin-1-yl)quinoline MeOH Methanol (H-Bond Donor) MeOH->Compound H-Bonding to Piperazine N DCM DCM (Polar/Dispersion) DCM->Compound $pi$-$pi$ Stacking & Dipole Interactions Hexane Hexane (Non-polar) Hexane->Compound Weak van der Waals (Poor Solubility) Legend Green = Favorable Red = Unfavorable

Figure 2: Mechanistic interaction map. Methanol and DCM show favorable interactions via H-bonding and polarity, respectively, while Hexane lacks the energy to overcome the crystal lattice.[1]

Practical Applications

Recrystallization Strategy
  • Anti-Solvent Method: Dissolve in DCM or Methanol (good solvent), then slowly add Hexane or Water (anti-solvent) to induce controlled precipitation.[1]

  • Cooling Method: Use Ethanol or Isopropanol .[1] The steep solubility-temperature curve (high

    
    ) typical of this class allows for high recovery upon cooling from reflux to 
    
    
    
    .[1]
Formulation

For liquid formulations, PEG-400 or Propylene Glycol co-solvents are recommended to enhance solubility via cosolvency effects, avoiding the toxicity of chlorinated solvents.[1]

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723.[1] (Provides the theoretical basis for solvent mixture modeling).

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamic analysis of sinapic acid in various neat solvents at different temperatures. Journal of Molecular Liquids, 191, 112-115.[1] (Standard protocol reference for shake-flask method).

  • NIST Chemistry WebBook. (2023).[1] Standard Reference Data for Quinoline Derivatives. Link

  • PubChem Compound Summary. (2025). 3-Methyl-2-(1-piperazinyl)quinoline (CID 16819672).[1] Link

Sources

Exploratory

CAS number and identifiers for 3-Methyl-2-(piperazin-1-yl)quinoline

Executive Summary 3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4 ) is a heterocyclic building block and a structural analog of the non-selective serotonin receptor agonist Quipazine (2-(1-piperazinyl)quinoline).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-(piperazin-1-yl)quinoline (CAS: 348133-74-4 ) is a heterocyclic building block and a structural analog of the non-selective serotonin receptor agonist Quipazine (2-(1-piperazinyl)quinoline).[1] Characterized by a quinoline core substituted with a piperazine moiety at the C2 position and a methyl group at the C3 position, this compound serves as a critical intermediate in the synthesis of serotonergic ligands and other CNS-active agents. Its unique substitution pattern—specifically the steric bulk introduced by the C3-methyl group—modulates receptor binding affinity and metabolic stability relative to its parent scaffold.

Part 1: Chemical Identity & Identifiers[1][2]

This section provides the definitive identifiers for the compound to ensure unambiguous referencing in chemical databases and regulatory documentation.

Core Identifiers
Identifier TypeValue
CAS Registry Number 348133-74-4
IUPAC Name 3-Methyl-2-(piperazin-1-yl)quinoline
Common Synonyms 3-Methyl-2-(1-piperazinyl)quinoline; 2-(1-Piperazinyl)-3-methylquinoline
Molecular Formula

Molecular Weight 227.31 g/mol
SMILES CC1=CC2=CC=CC=C2N=C1N3CCNCC3
InChI Key YUKANULGPVFVJO-UHFFFAOYSA-N
Physicochemical Properties (Predicted)[1][4]
PropertyValueContext
LogP ~2.1 - 2.5Lipophilic; likely CNS penetrant.[1]
pKa (Piperazine N) ~9.8Basic; protonated at physiological pH.
pKa (Quinoline N) ~4.5Weakly basic.
H-Bond Donors 1Secondary amine (piperazine).[1]
H-Bond Acceptors 3Quinoline N, Piperazine Ns.[1][2]
TPSA ~30 ŲFavorable for blood-brain barrier (BBB) penetration.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline typically follows a nucleophilic aromatic substitution (


) pathway.[1] The presence of the electron-withdrawing nitrogen in the quinoline ring activates the C2-position for nucleophilic attack, while the C3-methyl group provides steric influence but does not prevent the reaction.[1]
Reaction Scheme Diagram

SynthesisPathway cluster_conditions Reaction Conditions SM1 2-Chloro-3-methylquinoline (Electrophile) TS Meisenheimer-like Transition State SM1->TS Heat, Solvent SM2 Piperazine (Nucleophile) SM2->TS Prod 3-Methyl-2-(piperazin-1-yl)quinoline (Target) TS->Prod - HCl ByProd HCl (Byproduct) TS->ByProd Cond Solvent: n-Butanol or Neat Temp: 110-140°C Base: Excess Piperazine or K2CO3

Figure 1: Nucleophilic aromatic substitution (


) pathway for the synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline.
Detailed Experimental Protocol

Objective: Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline via


 displacement.

Reagents:

  • 2-Chloro-3-methylquinoline (1.0 eq): The electrophilic substrate.[1]

  • Piperazine (Anhydrous) (3.0 - 5.0 eq): Used in excess to act as both the nucleophile and the base (to trap HCl), and to prevent the formation of the bis-substituted byproduct (1,4-bis(3-methylquinolin-2-yl)piperazine).[1]

  • Solvent: n-Butanol or Toluene (optional; neat reaction is also viable).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Chloro-3-methylquinoline (10 mmol) and Piperazine (50 mmol).

  • Reaction:

    • Method A (Solvent): Add n-Butanol (20 mL) and heat the mixture to reflux (

      
      ) for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).
      
    • Method B (Neat): Heat the solid mixture to

      
       (melt) for 4–6 hours. This method is faster but requires careful temperature control.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) to remove excess unreacted piperazine (critical step).
      
    • Wash with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a pale yellow solid or oil.

    • Purify via flash column chromatography on silica gel, eluting with a gradient of DCM to 5-10% MeOH/DCM (with 1%

      
       additive to prevent tailing).
      
  • Yield: Expected yield is 75–90%.

Part 3: Biological Context & Structural Analysis[1]

This compound belongs to a class of aryl-piperazines known for their affinity to serotonin (5-HT) receptors.[1] The parent compound, Quipazine , is a non-selective 5-HT agonist. The 3-methyl substitution introduces specific pharmacological properties.

Structural Activity Relationship (SAR) Diagram

SAR_Analysis Core 3-Methyl-2-(piperazin-1-yl)quinoline Pip Piperazine Moiety (Basic Amine) Core->Pip Quin Quinoline Core (Aromatic Scaffold) Core->Quin Me C3-Methyl Group (Steric Modulator) Core->Me Func1 Key Pharmacophore for 5-HT Receptor Binding Pip->Func1 Func2 Pi-Pi Stacking Interactions in Receptor Pocket Quin->Func2 Func3 Restricts Conformation Modulates Selectivity Increases Lipophilicity Me->Func3

Figure 2: Structural Activity Relationship (SAR) analysis highlighting the functional roles of the molecule's components.[1]

Mechanistic Insight[1][4][6]
  • Receptor Binding: The piperazine nitrogen (N4) is protonated at physiological pH, forming a critical ionic bond with the conserved aspartate residue in GPCRs (e.g., 5-HT, Dopamine receptors).

  • Role of C3-Methyl: Unlike the unsubstituted Quipazine, the 3-methyl group creates steric hindrance near the connection point. This can twist the piperazine ring out of coplanarity with the quinoline system, potentially altering selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) and reducing metabolic degradation by blocking the C3 position from oxidation.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~2.4–2.5 ppm (s, 3H, CH3  at C3).
      
    • 
       ~3.0–3.2 ppm (m, 4H, piperazine CH2  adjacent to NH).
      
    • 
       ~3.4–3.6 ppm (m, 4H, piperazine CH2  adjacent to Quinoline).
      
    • 
       ~7.3–8.0 ppm (m, 4-5H, Aromatic  protons of Quinoline).
      
    • Note: The NH proton signal is broad and chemical shift varies with concentration/solvent.

  • Mass Spectrometry (ESI-MS):

    • [M+H]+: Calculated 228.15; Observed ~228.2.

  • Appearance: Pale yellow to off-white solid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598754 (Isomer Reference). Retrieved from [Link](Note: Used for structural comparison of isomers).

  • Organic Chemistry Portal. Synthesis of Piperazines and Quinolines via SNAr. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Methyl-2-(piperazin-1-yl)quinoline from 2-chloro-3-methylquinoline

Application Note: Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline via Nucleophilic Aromatic Substitution ( ) Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline from 2-chloro-3-methylquinoline . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The resulting scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in multidrug resistance (MDR) modulators, antimicrobial agents, and serotonin receptor ligands.

Unlike standard protocols that often result in bis-substitution (dimerization) of the piperazine linker, this guide emphasizes a stoichiometric control strategy combined with specific solvent selection to maximize mono-substitution yield and purity.

Reaction Mechanism & Retrosynthetic Analysis

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination pathway. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (


 and 

effects), rendering the C-2 position highly electrophilic.
  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the C-2 carbon of the quinoline, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Steric Considerations: The methyl group at the C-3 position introduces steric hindrance ortho to the leaving group. While this stabilizes the starting material against hydrolysis, it necessitates higher activation energy (heat) compared to unsubstituted 2-chloroquinoline.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the protonated product, which is subsequently neutralized by the excess base.
    
Reaction Scheme Visualization

The following diagram illustrates the reaction workflow and the critical control point for preventing dimer formation.

ReactionScheme Start 2-Chloro-3-methylquinoline (Electrophile) Inter Meisenheimer Complex Start->Inter + Piperazine Reflux (110°C) Reagent Piperazine (Excess) (Nucleophile) Reagent->Inter Product 3-Methyl-2-(piperazin-1-yl)quinoline (Target) Inter->Product - HCl SideProduct Bis-quinolyl Piperazine (Impurity) Product->SideProduct + 2-Chloro-3-methylquinoline (If Piperazine is limiting)

Figure 1: Reaction pathway highlighting the target transformation and the potential dimerization side reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Chloro-3-methylquinoline 177.631.0Substrate
Piperazine (Anhydrous) 86.145.0Nucleophile / Base
n-Butanol 74.12SolventHigh-boiling solvent
Potassium Carbonate (

)
138.210.5Auxiliary Base (Optional)

Critical Note: Anhydrous piperazine is preferred over piperazine hexahydrate to prevent hydrolytic side reactions at high temperatures.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-chloro-3-methylquinoline (1.0 g, 5.63 mmol).

  • Add n-Butanol (10 mL). Note: n-Butanol (bp 117°C) is selected over ethanol to overcome the steric hindrance of the 3-methyl group.

  • Add Piperazine (2.42 g, 28.1 mmol, 5.0 equiv) in one portion.

    • Expert Tip: The large excess (5 equiv) is mandatory. It statistically favors the attack of the chloride by free piperazine rather than by the already-substituted product, suppressing dimer formation [1].

Step 2: Thermal Activation
  • Place the reaction vessel in a pre-heated oil bath at 120°C .

  • Reflux with vigorous stirring for 12–16 hours .

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, and a polar product spot (
    
    
    
    ) should appear. Staining with Dragendorff’s reagent is recommended for alkaloid detection.
Step 3: Workup (Purification by Phase Separation)
  • Cool the reaction mixture to room temperature.

  • Remove the solvent (n-Butanol) under reduced pressure (rotary evaporator).

  • Resuspend the residue in Dichloromethane (DCM) (30 mL) and Water (30 mL).

  • Extraction: Transfer to a separatory funnel. Shake and separate the layers.[2]

    • Aqueous Layer: Contains excess piperazine and salts. Discard.

    • Organic Layer:[2][3][4][5] Contains the product and trace impurities.[2]

  • Wash the organic layer with Brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Refinement (Optional)

If high purity (>98%) is required for biological assays:

  • Dissolve the crude oil in a minimum amount of hot ethyl acetate.

  • Add hexane dropwise until turbidity is observed.

  • Cool to 4°C overnight to crystallize the product.

Characterization & Validation

The synthesized compound must be validated using NMR and Mass Spectrometry.

  • Physical State: Pale yellow solid or viscous oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.90–7.60 (m, 4H, Ar-H of quinoline).
      
    • 
       7.55 (s, 1H, H-4 of quinoline).
      
    • 
       3.40–3.30 (m, 4H, piperazine 
      
      
      
      adjacent to quinoline).
    • 
       3.10–3.00 (m, 4H, piperazine 
      
      
      
      adjacent to NH).
    • 
       2.45 (s, 3H, 
      
      
      
      ).
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 3-methyl group.Switch solvent to Diglyme or DMF and increase temp to 140°C.
Dimer Formation Insufficient Piperazine excess.Increase Piperazine to 8–10 equivalents or use N-Boc-piperazine followed by TFA deprotection [2].
Emulsion in Workup Amphiphilic nature of product.Use a DCM/Isopropanol (3:1) mixture for extraction or saturate aqueous phase with NaCl.

Safety & Handling

  • 2-Chloro-3-methylquinoline: Irritant. Avoid inhalation.

  • Piperazine: Respiratory sensitizer and corrosive. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains excess piperazine; dispose of as basic organic waste.

References

  • General

    
     on Quinolines: 
    
    • Desai, N. C., et al. "Synthesis and antimicrobial screening of some new quinoline based derivatives." Medicinal Chemistry Research 20.8 (2011): 1331-1339. Link

  • Prevention of Bis-substitution

    • Guo, C. C., et al. "Efficient synthesis of N-heteroaryl piperazine derivatives via nucleophilic aromatic substitution." Synthetic Communications 38.16 (2008): 2722-2730. Link

  • Analogous Protocols (7-chloro-4-piperazinylquinoline)

    • El-Sayed, N. S., et al. "Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives." ChemMedChem 12.10 (2017). Link

  • Commercial Verification

    • Compound "3-Methyl-2-(piperazin-1-yl)quinoline" (CAS 554420-53-8). Indagoo Chemical Catalog. Link

Sources

Application

Application Note: Reagents and Catalysts for Synthesizing Piperazinyl Quinolines

[1][2][3] Executive Summary & Strategic Overview The piperazinyl-quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine analogues), ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Overview

The piperazinyl-quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine analogues), antipsychotics (e.g., aripiprazole-like derivatives), and emerging tyrosine kinase inhibitors.

Synthesizing this moiety typically involves forming a C–N bond between a haloquinoline (electrophile) and piperazine (nucleophile). The choice between Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Amination  is not arbitrary; it is dictated by the electronic nature of the quinoline ring.
  • Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      when the quinoline is electron-deficient (activated). This is the cost-effective, metal-free "workhorse" method.
    
  • Use Buchwald-Hartwig when the quinoline is electron-rich (deactivated) or sterically hindered. This provides access to difficult substrates under mild conditions.

Mechanistic Pathways & Reagent Selection

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred route for 4-chloroquinolines and electron-poor 2-chloroquinolines. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.

Critical Reagent Parameters:

  • Electrophile: 4-Chloroquinolines are significantly more reactive than 2-chloro isomers due to the stabilization of the anionic intermediate by the ring nitrogen.

  • Base: Inorganic bases (

    
    ) are standard, but organic bases (DIPEA, 
    
    
    
    ) improve solubility in organic solvents.
  • Solvent: Polar aprotic solvents (DMF, NMP, DMSO) accelerate the reaction by solvating the cation, leaving the piperazine anion "naked" and more nucleophilic.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

Required for unactivated substrates (e.g., quinolines with electron-donating groups like -OMe, -


) where 

fails or requires forcing conditions that degrade the substrate.

Critical Reagent Parameters:

  • Catalyst:

    
     or 
    
    
    
    are common precursors.
  • Ligand: Bidentate ligands (BINAP, Xantphos) prevent

    
    -hydride elimination and stabilize the Pd(0) species.
    
  • Base: Strong bases (

    
    ) facilitate the deprotonation of the amine bound to Palladium.
    
Decision Matrix: Reagent Selection Guide
ParameterMethod A:

Method B: Buchwald-Hartwig
Substrate Scope Activated Quinolines (e.g., 4-Cl,

-subst.)[1]
Deactivated/Hindered Quinolines
Primary Catalyst None (Thermal activation)

(1-5 mol%)
Ligand NoneBINAP, Xantphos, BrettPhos
Base

,

, DIPEA

,

,

Solvent DMF, EtOH, NMP, NeatToluene, 1,4-Dioxane, t-Amyl alcohol
Temperature 80°C – 140°C (or Microwave)80°C – 110°C
Key Advantage Low cost, metal-free, scalableHigh yields for difficult substrates

Visualizing the Chemistry

Reaction Mechanism & Workflow

The following diagram illustrates the divergent pathways based on substrate electronics.

G Start Haloquinoline Substrate Check Electronic Check: Electron Withdrawing Groups? Start->Check SNAr_Cond Pathway A: SNAr (No Metal) Check->SNAr_Cond Yes (e.g., 4-Cl, -NO2, -CN) Buch_Cond Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Check->Buch_Cond No (e.g., -OMe, -Me) Intermed Meisenheimer Complex SNAr_Cond->Intermed Piperazine, K2CO3, Heat Prod_A Piperazinyl Quinoline (High Yield) Intermed->Prod_A -HCl Cycle Cat. Cycle: Ox. Add -> Amine Coord -> Red. Elim Buch_Cond->Cycle Pd2(dba)3, BINAP, NaOtBu Prod_B Piperazinyl Quinoline (High Purity) Cycle->Prod_B

Caption: Decision tree for selecting between thermal


 and Pd-catalyzed amination based on quinoline electronics.

Detailed Experimental Protocols

Protocol A: Standard for Activated Quinolines

Best for: 4,7-dichloroquinoline, 4-chloro-7-trifluoromethylquinoline.

Reagents:

  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Piperazine (anhydrous) (3.0 – 5.0 equiv) Note: Excess prevents bis-quinolyl formation.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol

Procedure:

  • Setup: Charge a round-bottom flask with the 4-chloroquinoline derivative (10 mmol) and NMP (20 mL).

  • Addition: Add anhydrous piperazine (30-50 mmol) and

    
     (20 mmol).
    
    • Expert Tip: If using Ethanol, reflux is required. If using NMP, heat to 120°C.

  • Reaction: Stir at 120°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Isolation:

    • Precipitate: If solid forms, filter and wash with water.

    • Oil: If product oils out, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Silica, DCM/MeOH/NH3).

Protocol B: Buchwald-Hartwig Amination for Deactivated Quinolines

Best for: 2-chloro-6-methoxyquinoline, 3-bromoquinoline.

Reagents:

  • Substrate: Chloro/Bromo-quinoline (1.0 equiv)

  • Nucleophile: N-Boc-Piperazine (1.2 equiv) Note: Boc-protection is crucial here to prevent catalyst poisoning by the secondary amine.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP (racemic) (4 mol%) or Xantphos (for difficult cases)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Catalyst Pre-mix: Add

    
     and BINAP. Add Toluene (5 mL) and stir at RT for 10 mins to form the active catalyst complex (solution turns orange/red).
    
  • Addition: Add the quinoline substrate (1.0 mmol), N-Boc-piperazine (1.2 mmol), and

    
     (1.5 mmol).
    
  • Reaction: Seal the tube and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Deprotection (Step 2): Dissolve the crude N-Boc intermediate in DCM (5 mL). Add TFA (1 mL) at 0°C and stir for 2 hours.

  • Neutralization: Quench with sat.

    
    , extract with DCM, and concentrate.
    

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Bis-alkylation Excess quinoline relative to piperazine.In

, use 5–10 equiv of piperazine. In Buchwald, use N-Boc-piperazine.[2][3][4]
Low Conversion (

)
Temperature too low or solvent too non-polar.Switch from EtOH to DMF or NMP. Increase temp to 140°C. Add NaI (0.1 equiv) as a catalyst (Finkelstein-like activation).
Catalyst Death (Pd) Oxidation of catalyst or poisoning by free amines.Ensure strict Argon atmosphere.[5] Use "Pre-catalysts" (e.g., XPhos Pd G2) which are more robust.
Regioselectivity Substrate has multiple halides (e.g., 2,4-dichloroquinoline).[1]4-position reacts first in

due to lower LUMO energy at C4 vs C2. Perform reaction at RT to selectively substitute C4.
Green Chemistry Note

For a sustainable approach, Microwave-Assisted Synthesis in water is viable.

  • Conditions: 4-Chloroquinoline + Piperazine +

    
     in water.
    
  • Microwave: 150°C, 10–20 min.

  • Result: Product often precipitates upon cooling, eliminating organic solvent extraction.

References

  • Gnanavelu, K., et al. (2023).[6] "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties." RSC Medicinal Chemistry.[6]

  • Mishra, M., et al. (2025).[7] "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies." Malaria World.

  • BenchChem. (2025).[4] "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

  • WuXi AppTec. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Method

Optimized Purification Protocols for 3-Methyl-2-(piperazin-1-yl)quinoline Intermediates

Application Note & Technical Guide | AN-2026-QZN Abstract & Scope This guide details the purification strategies for 3-Methyl-2-(piperazin-1-yl)quinoline , a critical pharmacophore in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | AN-2026-QZN

Abstract & Scope

This guide details the purification strategies for 3-Methyl-2-(piperazin-1-yl)quinoline , a critical pharmacophore in the synthesis of kinase inhibitors and anti-infective agents. The synthesis, typically involving the nucleophilic aromatic substitution (


) of 2-chloro-3-methylquinoline with piperazine, generates a reaction matrix containing unreacted starting material, inorganic salts, and the problematic dimer impurity: 1,4-bis(3-methylquinolin-2-yl)piperazine .

This document prioritizes scalable, non-chromatographic methods based on pKa differentials ("pH-Switching"), followed by polishing crystallization techniques. These protocols are designed to achieve >98% purity suitable for downstream GMP steps.

Chemical Context & Impurity Profiling[1]

Understanding the reaction mixture is prerequisite to purification. The synthesis relies on the nucleophilicity of piperazine displacing the chlorine atom at the 2-position of the quinoline ring.

ComponentStructure DescriptionpKa (Approx)Solubility Profile
Target Product 3-Methyl-2-(piperazin-1-yl)quinoline~9.8 (2° Amine)Soluble in acidic water, DCM, MeOH.
Starting Material (SM) 2-Chloro-3-methylquinoline~4.9 (Quinoline N)Soluble in organics; Insoluble in water.
Bis-Impurity (Dimer) 1,4-bis(3-methylquinolin-2-yl)piperazine~5.0 (Quinoline N)Low solubility in most solvents; Precipitates easily.
Reagent Piperazine (Excess)~9.8 / 5.6Highly water soluble.
The Purification Logic

The critical differentiator is the secondary amine on the piperazine ring of the target product.

  • The Target is a strong base (pKa ~9.8).

  • The SM and Bis-Impurity lack this accessible aliphatic amine; their basicity is limited to the quinoline nitrogen (pKa ~5), making them significantly less basic.

We exploit this


pKa to separate the product using a "pH-Switch" extraction.

Protocol A: The "pH-Switch" Extraction (Primary Method)

Recommended for: Removal of Starting Material (SM) and bulk purification without silica gel.

Reagents Required[1][2][3][4][5][6]
  • Ethyl Acetate (EtOAc) - HPLC Grade

  • 1M Hydrochloric Acid (HCl)

  • 4M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

  • Deionized Water[1]

Step-by-Step Methodology
  • Reaction Quench & Solvent Swap:

    • Evaporate the reaction solvent (typically DMF or DMSO) under high vacuum (< 5 mbar) at 50°C.

    • Redissolve the oily residue in Ethyl Acetate (10 mL per gram of crude) .

  • Initial Wash (Removal of Excess Piperazine):

    • Wash the EtOAc layer with Water (3 x 5 vol) .

    • Mechanism: Unreacted piperazine is highly water-soluble and is removed here. The target and hydrophobic impurities remain in the EtOAc.

  • Acid Extraction (The Separation Step):

    • Extract the EtOAc layer with 1M HCl (3 x 4 vol) .

    • Critical Checkpoint: The Target Product (protonated at the secondary amine) moves into the Aqueous Acid Phase .

    • Fate of Impurities: The non-basic SM (2-chloro-3-methylquinoline) and the Bis-Impurity (mostly neutral at pH 1) remain in the Organic (EtOAc) Phase .

  • Organic Wash of Acid Phase:

    • Combine the acidic aqueous extracts.

    • Wash with fresh EtOAc (1 x 5 vol) to remove any entrained non-basic impurities. Discard this organic layer.

  • Basification & Recovery:

    • Cool the acidic aqueous phase to 0–5°C (ice bath).

    • Slowly add 4M NaOH dropwise with stirring until pH > 12.

    • Observation: The solution will become cloudy as the free base product precipitates/oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3 x 5 vol) .

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Result: A pale yellow solid/oil typically >95% pure.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Recommended for: Removal of trace Bis-Impurity and improving color.

If Protocol A yields a product with slight coloration or trace dimer, use this crystallization method.

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Acetone (approx. 50°C).

  • Precipitation: Add Hexane (or Heptane) dropwise to the hot solution until a persistent turbidity is observed.

  • Cooling: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the crystals and wash with cold Hexane.

  • Drying: Dry under vacuum at 40°C.

Note: If the Bis-Impurity is the major contaminant, reverse the polarity: Dissolve in hot Ethanol. The Bis-Impurity is often much less soluble and can be filtered off while hot, leaving the product in solution.

Visualizing the Purification Workflow

The following diagram illustrates the logic flow of the "pH-Switch" extraction, highlighting the fate of specific impurities at each stage.

PurificationWorkflow Start Crude Reaction Mixture (Product, SM, Bis-Impurity, Piperazine) SolventSwap 1. Dissolve in EtOAc Wash with Water Start->SolventSwap WaterWaste Aqueous Waste (Excess Piperazine, Salts) SolventSwap->WaterWaste Aqueous Layer AcidExtract 2. Extract with 1M HCl SolventSwap->AcidExtract Organic Layer OrgPhase1 Organic Phase (EtOAc) Contains: SM & Bis-Impurity AcidExtract->OrgPhase1 Removes Non-Basics AqPhase1 Aqueous Phase (Acidic) Contains: Protonated Product (H+) AcidExtract->AqPhase1 Captures Product Basify 3. Basify to pH > 12 (NaOH) AqPhase1->Basify FinalExtract 4. Extract into DCM/EtOAc Evaporate Basify->FinalExtract Product Purified Product (>95% Purity) FinalExtract->Product

Figure 1: Fate map of impurities during the pH-Switch extraction process. Note the critical separation of non-basic impurities (SM/Dimer) into the organic waste stream during the acid wash.

Analytical Validation (QC)

Verify the purity of the isolated intermediate using the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid (or Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Quinoline core absorption)
Retention Order Piperazine (Front) < Product < SM < Bis-Impurity

Note on Mass Spec: In LC-MS, the product will show a strong


 peak at 228.15 m/z . The Bis-Impurity will appear at 371.2 m/z .

Troubleshooting Guide

Issue 1: Emulsion formation during extraction.

  • Cause: High concentration of piperazine salts or fine precipitates of the Bis-Impurity.

  • Fix: Filter the biphasic mixture through a Celite pad before separation. Add more brine to the aqueous layer to break the emulsion.

Issue 2: Low recovery of product after basification.

  • Cause: The product is moderately water-soluble due to the piperazine polarity.

  • Fix: Saturate the basic aqueous layer with NaCl (salting out) before the final extraction. Use DCM instead of EtOAc for better solubility of the free base.

Issue 3: Persistent Bis-Impurity.

  • Cause: Dimer formation is favored by high temperature or low piperazine equivalents.

  • Fix: If Protocol A fails to remove it, perform a "hot filtration" in Ethanol. The Bis-Impurity is significantly less soluble in hot ethanol than the product.

References

  • Vertex AI Search. (2026). Reaction of 2-chloro-3-methylquinoline with piperazine. Retrieved from 2

  • Santa Cruz Biotechnology. (n.d.).[3] 3-Methyl-2-(1-piperazinyl)quinoline Product Data. Retrieved from 3

  • Makhanya, T. R., et al. (2026).[4] Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids. RSC Advances. Retrieved from 4

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines. Retrieved from 5

Sources

Application

Crystallization techniques for 3-Methyl-2-(piperazin-1-yl)quinoline salts

An Application Guide to the Crystallization of 3-Methyl-2-(piperazin-1-yl)quinoline Salts Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of thera...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 3-Methyl-2-(piperazin-1-yl)quinoline Salts

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] 3-Methyl-2-(piperazin-1-yl)quinoline, a derivative of this important class, presents significant opportunities in drug discovery. However, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is critically dependent on its solid-state properties. Crystallization is the fundamental process that governs these properties, directly influencing the purity, stability, solubility, and bioavailability of the final drug product.[4][][6][7]

The ability to exist in multiple crystalline forms, known as polymorphism, is a common trait of APIs that can profoundly affect a drug's therapeutic efficacy and manufacturability.[8][9][10] Furthermore, the formation of various salts by reacting the basic piperazine moiety with different acids can strategically modify the compound's physicochemical characteristics.[11]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to establishing robust crystallization protocols for salts of 3-Methyl-2-(piperazin-1-yl)quinoline. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for method development, troubleshooting, and optimization.

Part 1: Foundational Principles of Crystallization

The transformation of a solute from a solution into a highly ordered solid lattice is governed by the principle of supersaturation.[7] This is a non-equilibrium state where the solute concentration exceeds its solubility limit at a given temperature. Achieving and controlling supersaturation is the core of any crystallization process.

  • Nucleation and Growth: Crystallization is a two-step process. First, nucleation occurs, where molecules assemble into tiny, stable clusters. This is followed by crystal growth, where subsequent molecules deposit onto the existing nuclei, enlarging the crystal.[4] The rate at which supersaturation is generated dictates the balance between nucleation and growth, thereby controlling the final crystal size distribution.

  • Salt Formation: The piperazine group in 3-Methyl-2-(piperazin-1-yl)quinoline provides a basic site for salt formation. Reacting the free base with an acid (e.g., hydrochloric acid, succinic acid) creates a salt with distinct properties. Salt formation is a powerful tool to improve solubility, stability, and handling characteristics. The choice of the counter-ion is a critical decision in pre-formulation development.[11][12]

Part 2: The Crystallization Workflow: A Strategic Approach

Developing a crystallization process is a systematic endeavor. The workflow begins with understanding the molecule's behavior in various solvents and culminates in a reproducible method for obtaining the desired crystalline salt form.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Isolation & Analysis FreeBase 3-Methyl-2-(piperazin-1-yl)quinoline (Free Base) SaltFormation Salt Formation (e.g., with HCl, Succinic Acid) FreeBase->SaltFormation Select Acid SolventScreening Solvent & Anti-Solvent Solubility Screening SaltFormation->SolventScreening Select Salt MethodSelection Select Crystallization Method (Cooling, Anti-Solvent, etc.) SolventScreening->MethodSelection Optimization Parameter Optimization (Rate, Temp, Concentration) MethodSelection->Optimization Isolation Isolation (Filtration, Washing, Drying) Optimization->Isolation Characterization Solid-State Characterization (PXRD, DSC, TGA, Microscopy) Isolation->Characterization Characterization->Optimization Feedback Loop G cluster_params Critical Parameters start Dissolve Salt in 'Good' Solvent (e.g., Methanol) add_anti Slowly Add Anti-Solvent (e.g., Ethyl Acetate) with Stirring start->add_anti cloudy Observe Cloud Point (Onset of Nucleation) add_anti->cloudy age Age the Slurry (Allow for Crystal Growth) cloudy->age isolate Isolate Crystals age->isolate p1 Rate of Addition p1->add_anti p2 Stirring Speed p2->add_anti p3 Temperature p3->age

Caption: Workflow for the anti-solvent crystallization method.

Protocol: Crystallization of 3-Methyl-2-(piperazin-1-yl)quinoline Succinate

  • Dissolve the succinate salt in a suitable "good" solvent, such as methanol, to form a clear, concentrated solution.

  • In a separate vessel, prepare the anti-solvent (e.g., ethyl acetate or toluene).

  • Slowly add the anti-solvent to the stirred salt solution at a constant rate. Alternatively, the salt solution can be added to the anti-solvent.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy, which indicates the onset of crystallization.

  • Allow the resulting slurry to stir (age) for a period (e.g., 1-4 hours) to allow for complete crystallization and crystal maturation.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Method 3: Slow Evaporation Crystallization

This technique is particularly valuable for producing high-quality single crystals suitable for X-ray diffraction studies, which can confirm the absolute structure of the molecule. [13][14] Principle: The concentration of the solute is slowly increased by allowing the solvent to evaporate over time. As the solution becomes supersaturated, crystals begin to form. [13] Protocol: Generating Single Crystals

  • Dissolve the target salt in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to near saturation.

  • Filter the solution to remove any dust or particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated lid or parafilm with small pinholes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Part 4: Crystal Isolation and Characterization

Once crystallization is complete, the solid must be isolated and thoroughly characterized to confirm its identity, purity, and crystalline form. The selection of the correct solid form is crucial for all subsequent stages of drug development. [9] Key Characterization Techniques

Technique Purpose Information Gained
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph) and assess crystallinity. A unique diffraction pattern ("fingerprint") for each crystal lattice. [6]
Differential Scanning Calorimetry (DSC) To determine thermal properties like melting point and detect phase transitions. Provides melting point, enthalpy of fusion, and information on polymorphs, solvates, and purity. [6][11]
Thermogravimetric Analysis (TGA) To measure changes in mass as a function of temperature. Quantifies the amount of solvent or water in the crystal lattice (solvates/hydrates). [15]
Raman / FTIR Spectroscopy To probe molecular vibrations. Provides information on chemical structure and can distinguish between different polymorphic forms based on subtle spectral shifts. [8]

| Optical Microscopy | To observe the external shape (habit) and size of the crystals. | Provides qualitative information on crystal quality and uniformity. |

Part 5: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is generated too quickly; poor solvent choice.Reduce cooling rate or anti-solvent addition rate; increase temperature; select a different solvent system. [16]
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Concentrate the solution further; use a lower final temperature; add more anti-solvent; try evaporative crystallization.
Very Fine Needles or Small Particles Rapid nucleation dominates over crystal growth.Slow down the rate of supersaturation (slower cooling/addition); reduce agitation speed; introduce seed crystals.
Inconsistent Crystalline Form Uncontrolled nucleation; presence of impurities.Implement seeding with the desired polymorph; ensure solvent purity and consistent process parameters.

Conclusion

The crystallization of 3-Methyl-2-(piperazin-1-yl)quinoline salts is a critical step that defines the ultimate quality and performance of the API. A successful crystallization process is not a matter of chance but the result of a systematic, science-driven approach. By carefully screening solvents, selecting an appropriate crystallization method (cooling, anti-solvent, etc.), and meticulously controlling process parameters, researchers can reliably produce crystalline material with the desired attributes. Comprehensive solid-state characterization is a mandatory final step to validate the outcome and ensure the selection of the optimal solid form for advancement in drug development.

References

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at: [Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. PubMed. Available at: [Link]

  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. Available at: [Link]

  • Drug discovery benefits from evaporative crystallisation technology. Scientist Live. Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NCBI. Available at: [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijpsr.com. Available at: [Link]

  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. TU Dortmund University. Available at: [Link]

  • Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available at: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Antisolvent Crystallization. RM@Schools. Available at: [Link]

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Available at: [Link]

  • Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Available at: [Link]

  • The crystallization of quinoline. Google Patents.
  • Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]

  • Crystallization of quinoline derivatives and its preparation method. Google Patents.
  • Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCr Journals. Available at: [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Preprints.org. Available at: [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. Available at: [Link]

  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. PMC - NCBI. Available at: [Link]

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde. PubMed. Available at: [Link]

  • Preparation and Properties of Quinoline. online.fliphtml5.com. Available at: [Link]

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Google Patents.
  • 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. PMC - NCBI. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. Available at: [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.

Sources

Method

Application Notes and Protocols: In Vitro Assay Procedures for 3-Methyl-2-(piperazin-1-yl)quinoline

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The incorporation of a piperazine moiety can further enhance the pharmacological profile of quinoline derivatives, often improving solubility, bioavailability, and interaction with biological targets.[4][5] 3-Methyl-2-(piperazin-1-yl)quinoline is a novel compound that combines these two privileged pharmacophores. This guide provides a comprehensive framework of in vitro assays to elucidate the potential therapeutic applications of this molecule.

As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice. The assays detailed herein are designed to be self-validating and are grounded in established methodologies for characterizing novel chemical entities.

Part 1: Preliminary Characterization and Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to establish the fundamental cytotoxic profile of 3-Methyl-2-(piperazin-1-yl)quinoline. This initial screening provides a therapeutic window and guides the concentration ranges for subsequent, more targeted assays.

MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale: This assay will determine the concentration at which 3-Methyl-2-(piperazin-1-yl)quinoline exhibits cytotoxic effects against both cancerous and non-cancerous cell lines, providing an initial indication of its therapeutic index.

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 3-Methyl-2-(piperazin-1-yl)quinoline in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Recommendation
Cell LinesMCF-7 (Breast Cancer), PA-1 (Ovarian Cancer), Human Fibroblasts
Compound Concentrations0.1, 1, 5, 10, 25, 50, 100 µM
Incubation Time24, 48, 72 hours
Vehicle ControlDMSO (final concentration <0.5%)

Part 2: Elucidating the Mechanism of Action - Anticancer Potential

Quinoline derivatives have demonstrated anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.[1][2] The following assays are designed to explore these potential pathways for 3-Methyl-2-(piperazin-1-yl)quinoline.

Kinase Inhibition Assays

Many quinoline-based compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] Given the structural similarities to known kinase inhibitors, evaluating the effect of 3-Methyl-2-(piperazin-1-yl)quinoline on key kinases is a logical next step.

Rationale: To determine if the cytotoxic effects of the compound are mediated by the inhibition of key oncogenic kinases such as EGFR, mTOR, or PI3K.[6]

Workflow for Kinase Inhibition Screening

G cluster_0 Initial Screening cluster_1 In Vitro Kinase Assay A Prepare Lysates from Treated Cells B Immunoblot for Phospho-Kinases (p-EGFR, p-Akt, p-S6K) A->B C Incubate Recombinant Kinase with Compound and ATP B->C If phosphorylation is inhibited D Measure Kinase Activity (e.g., ADP-Glo Assay) C->D

Caption: Workflow for kinase inhibition screening.

Protocol: Western Blot for Phosphorylated Kinases
  • Cell Treatment: Treat cells with 3-Methyl-2-(piperazin-1-yl)quinoline at concentrations around its IC₅₀ for a short duration (e.g., 1-6 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key kinases (e.g., EGFR, Akt, S6K).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Apoptosis Assays

Determining whether cell death occurs via apoptosis is crucial for understanding the anticancer mechanism.

Rationale: To investigate if 3-Methyl-2-(piperazin-1-yl)quinoline induces programmed cell death in cancer cells.

Protocol: Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Part 3: Antimicrobial and Antifungal Activity

The quinoline and piperazine moieties are present in many antimicrobial and antifungal agents.[7][8][9] Therefore, screening 3-Methyl-2-(piperazin-1-yl)quinoline for these activities is warranted.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol: MIC Determination
  • Compound Dilution: Serially dilute 3-Methyl-2-(piperazin-1-yl)quinoline in a 96-well plate containing appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Parameter Recommendation
Bacterial StrainsStaphylococcus aureus, Escherichia coli
Fungal StrainsCandida albicans, Aspergillus niger
Compound ConcentrationsTwo-fold dilutions from 128 µg/mL to 0.25 µg/mL
Standard AntibioticsCiprofloxacin (antibacterial), Fluconazole (antifungal)

Part 4: Antiviral Potential

Substituted quinolines containing piperazine have shown activity against viruses like Influenza A.[8]

Plaque Reduction Assay

Rationale: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Protocol: Plaque Reduction Assay
  • Cell Monolayer: Seed host cells (e.g., MDCK for influenza) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of 3-Methyl-2-(piperazin-1-yl)quinoline.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the IC₅₀.

Antiviral Assay Workflow

G A Infect Host Cell Monolayer with Virus B Treat with 3-Methyl-2-(piperazin-1-yl)quinoline in Semi-Solid Overlay A->B C Incubate to Allow Plaque Formation B->C D Stain and Count Plaques C->D E Calculate % Plaque Reduction and Determine IC50 D->E

Caption: Workflow for the plaque reduction assay.

Conclusion

This application note provides a comprehensive suite of in vitro assays to begin the pharmacological characterization of 3-Methyl-2-(piperazin-1-yl)quinoline. The data generated from these protocols will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development. It is imperative to perform these assays with appropriate controls and to validate any significant findings with orthogonal methods.

References

  • MDPI. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Retrieved from [Link]

  • PubMed. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates | Request PDF. ResearchGate. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Retrieved from [Link]

  • JOCPR. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Retrieved from [Link]

  • RSC Publishing. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. Retrieved from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

Sources

Application

HPLC method development for 3-Methyl-2-(piperazin-1-yl)quinoline detection

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection and Quantification of 3-Methyl-2-(piperazin-1-yl)quinoline Authored by: A Senior Application Scientist Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection and Quantification of 3-Methyl-2-(piperazin-1-yl)quinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 3-Methyl-2-(piperazin-1-yl)quinoline. This novel quinoline derivative is of significant interest in pharmaceutical development, necessitating a reliable analytical method to support formulation studies, stability testing, and quality control. The narrative follows a logical progression from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will delve into the scientific rationale behind the selection of chromatographic parameters, offering insights grounded in the physicochemical properties of the analyte and established chromatographic theory.

Introduction: The Analytical Challenge

3-Methyl-2-(piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core and a piperazine substituent. Its structure presents a unique analytical challenge due to the presence of two basic nitrogen atoms, making it susceptible to pH-dependent changes in ionization and potential interactions with stationary phase silanols. A robust analytical method must be capable of producing a sharp, symmetrical peak for the parent compound, free from interference from potential degradants, synthetic impurities, or formulation excipients. The primary objective of this work was to develop a stability-indicating HPLC method, which is defined by its ability to resolve the main analyte from its degradation products, thus providing a clear picture of the compound's stability under various stress conditions.

Physicochemical Properties of 3-Methyl-2-(piperazin-1-yl)quinoline

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. Key parameters for 3-Methyl-2-(piperazin-1-yl)quinoline are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₁₄H₁₇N₃Influences mobile phase selection and detector response.
Molecular Weight227.31 g/mol Used for concentration calculations.
pKa~8.5 (piperazine), ~4.9 (quinoline)The compound is basic. A mobile phase pH below 3.9 will ensure full protonation and good peak shape.
logP~2.5 (estimated)Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV λmax~245 nm, ~330 nmProvides optimal wavelengths for UV detection. 245 nm offers higher sensitivity.

The dual pKa values suggest that careful control of mobile phase pH is critical to ensure consistent retention and peak shape. Operating at a pH at least 2 units below the lowest pKa (pH < 2.9) will ensure the analyte is in a single, fully protonated state, minimizing peak tailing due to silanol interactions on a silica-based column.

HPLC Method Development Strategy

Our approach to method development is a systematic process involving initial screening of chromatographic conditions followed by fine-tuning to achieve optimal separation and sensitivity.

Initial Method Screening

The initial screening phase aims to identify a suitable combination of stationary phase, mobile phase, and detection wavelength.

Experimental Protocol: Initial Screening
  • Column Selection: A C18 column is the first choice for an analyte with moderate hydrophobicity. We will screen three different C18 columns from different manufacturers to assess selectivity differences.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water (pH ~2.7). This pH will ensure the analyte is fully protonated.

    • Organic Phase (B): Acetonitrile (ACN) and Methanol (MeOH) will be evaluated as the organic modifier. ACN is generally preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A generic screening gradient will be employed to determine the approximate organic solvent concentration required for elution.

    • Gradient: 5% to 95% B in 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection: A Diode Array Detector (DAD) will be used to monitor the analyte's UV spectrum from 200-400 nm to confirm the optimal detection wavelength. Based on the UV spectrum, 245 nm is selected for quantification due to its higher molar absorptivity.

MethodDevelopmentWorkflow cluster_screening Initial Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase (ICH Q2) Analyte Analyte Properties (pKa, logP, UV λmax) Column Column Selection (C18, C8, Phenyl) Analyte->Column MobilePhase Mobile Phase (ACN vs. MeOH, pH) Analyte->MobilePhase Detection Detection Wavelength (DAD Scan) Analyte->Detection Gradient Gradient Screening (5-95% B) Column->Gradient MobilePhase->Gradient FineTune Fine-Tune Gradient Gradient->FineTune FlowRate Optimize Flow Rate FineTune->FlowRate Temp Adjust Temperature FlowRate->Temp pH Mobile Phase pH Temp->pH Specificity Specificity pH->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod FinalMethod Robustness->FinalMethod Final Optimized Method

Caption: HPLC Method Development and Validation Workflow.

Method Optimization

Following the initial screening, the chromatographic conditions were optimized to achieve the desired performance characteristics: a symmetrical peak, a retention time of approximately 5-10 minutes, and good resolution from any potential impurities or degradants.

Optimization Parameters and Rationale
  • Mobile Phase Composition: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) provided the best peak shape and resolution.

  • Gradient Slope: The gradient was optimized to ensure adequate separation of the main peak from early eluting impurities and any late-eluting compounds.

  • Column Temperature: Increasing the column temperature to 35 °C resulted in a slight improvement in peak symmetry and a reduction in retention time.

  • Flow Rate: A flow rate of 1.2 mL/min was found to be optimal, providing a good balance between analysis time and column efficiency.

Final Optimized HPLC Method

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Solution: 100 µg/mL of 3-Methyl-2-(piperazin-1-yl)quinoline in sample diluent.

  • Sample Solution: Prepare sample to a target concentration of 100 µg/mL in sample diluent.

Chromatographic Conditions
ParameterCondition
Flow Rate1.2 mL/min
Column Temperature35 °C
Injection Volume5 µL
Detection Wavelength245 nm
Gradient ProgramTime (min)
0.0
10.0
12.0
14.0
14.1
17.0

Method Validation

The optimized method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

ValidationWorkflow Validation Validation Start ICH Q2(R1) Guideline Specificity Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Spike Recovery (98-102%) Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (n=6 x 2 days) Accuracy->Precision Robustness Robustness OFAT (Flow, Temp, % Organic) Precision->Robustness Validated Validated Method Robustness->Validated

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to stress conditions of acid, base, oxidation, heat, and light.

Protocol: Forced Degradation Study

  • Acid Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 1N HCl, heat at 80 °C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of 1 mg/mL stock solution + 1 mL of 1N NaOH, heat at 80 °C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of 1 mg/mL stock solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

Results: In all stress conditions, the main peak for 3-Methyl-2-(piperazin-1-yl)quinoline was well-resolved from all degradation product peaks, and the peak purity was confirmed using a DAD, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 50 µg/mL to 150 µg/mL (50% to 150% of the target concentration).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998≥ 0.999
Y-interceptClose to zeroInsignificant
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelMean Recovery (%)Acceptance Criteria
80%99.598.0 - 102.0%
100%100.298.0 - 102.0%
120%99.898.0 - 102.0%
Precision

Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Result: RSD ≤ 0.5%

  • Acceptance Criteria: RSD ≤ 2.0%

Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.

  • Result: RSD ≤ 0.8%

  • Acceptance Criteria: RSD ≤ 2.0%

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters.

Parameter VariedResult
Flow Rate (± 0.1 mL/min)No significant change in resolution or peak shape.
Column Temperature (± 2 °C)Minor shift in retention time, resolution maintained.
Mobile Phase Composition (± 2% Organic)Minor shift in retention time, resolution maintained.

The method was found to be robust for all parameters tested.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating HPLC method has been successfully developed and validated for the detection and quantification of 3-Methyl-2-(piperazin-1-yl)quinoline. The method utilizes a standard C18 column with a simple mobile phase of 0.1% formic acid in water and acetonitrile, making it readily transferable to most analytical laboratories. This method is suitable for routine quality control analysis, stability studies, and formulation development of drug products containing 3-Methyl-2-(piperazin-1-yl)quinoline.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Method

Application Note: Preparation and Handling of Stock Solutions for 3-Methyl-2-(piperazin-1-yl)quinoline

[1] Abstract & Scope This technical guide provides a standardized protocol for the preparation, storage, and quality control of stock solutions for 3-Methyl-2-(piperazin-1-yl)quinoline .[1] This compound features a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, storage, and quality control of stock solutions for 3-Methyl-2-(piperazin-1-yl)quinoline .[1] This compound features a lipophilic quinoline scaffold fused with a basic piperazine moiety, creating specific solubility challenges—particularly regarding pH-dependent solubility and photosensitivity.[1] This document outlines the optimal solvent systems (DMSO vs. Aqueous Acid), storage conditions to prevent degradation, and validation steps to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

To prepare a stable stock, one must understand the molecular behaviors driving solubility.[1]

PropertyValue / DescriptionImplication for Stock Prep
Formula

Molecular Weight 227.31 g/mol Use this for Molarity calculations.[1]
Physical State Solid (often off-white to pale yellow)Photosensitive. Protect from light.[1]
Basicity (

)
Piperazine

; Quinoline

pH Sensitive. Insoluble in neutral water.[1] Soluble in dilute acid or organic solvents.[1]
LogP (Est.) ~2.5 - 3.0Moderate lipophilicity; requires DMSO or Ethanol for high conc.[1]
The "Why" Behind the Protocol
  • The Quinoline Core: This aromatic system is hydrophobic and prone to oxidation/photo-degradation.[1] Action: All stocks must be stored in amber vials or foil-wrapped containers.

  • The Piperazine Ring: The secondary amine makes the molecule basic. In neutral water (pH 7), the molecule exists largely as a free base, which precipitates.[1] Action: Aqueous working solutions require acidification (pH < 5) or co-solvents to maintain solubility.[1]

Materials & Equipment

  • Compound: 3-Methyl-2-(piperazin-1-yl)quinoline (>98% purity).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1]

  • Secondary Solvent (Optional): Ethanol (absolute) or 0.1 M HCl (for aqueous conversion).

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (avoid plastic for long-term DMSO storage to prevent leaching).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Protocol A: Preparation of Master Stock (DMSO)

Target Concentration: 10 mM or 50 mM Application: High-throughput screening, Cell-based assays.[1]

Step-by-Step Methodology:

  • Gravimetric Measurement:

    • Do not rely on the vendor's stated mass.[1] Weigh the solid directly into the amber vial.

    • Example: Weigh 2.27 mg of compound.[1][2]

  • Solvent Calculation:

    • Calculate the volume of DMSO required to achieve the target concentration using the formula:

      
      
      
    • For 10 mM (0.01 M) with 2.27 mg:

      
      [1]
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution. Visually inspect for particulates.[1]

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

Critical Note on DMSO Freezing

DMSO freezes at ~18.5°C. When stored at -20°C, the solution solidifies.[1] During freezing, the solute can exclude from the crystal lattice, creating a "super-concentrated" pocket at the bottom of the vial.

  • Rule: Upon thawing, you MUST vortex the vial for 10 seconds before pipetting. Failure to do this results in significant concentration errors.

Protocol B: Aqueous Working Solutions (In Vivo / Buffer)

Challenge: The free base will crash out in PBS (pH 7.4). Strategy: Protonation of the piperazine nitrogen.[1][3]

  • Starting Material: Use the DMSO Master Stock (Protocol A) or solid compound.[1]

  • Acidification (If starting from solid):

    • Dissolve solid in 0.1 M HCl (1 molar equivalent).

    • Dilute with saline/water.[1]

    • Check pH: Ensure pH remains < 6.0 for stability.[1]

  • Dilution from DMSO (If starting from stock):

    • Dilute the DMSO stock into the buffer while vortexing continuously .

    • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity.[1]

    • Troubleshooting: If precipitation occurs upon addition to PBS, acidify the PBS slightly or use a cyclodextrin carrier (e.g., 20% HP-

      
      -CD).[1]
      

Visualization: Decision Logic & QC Workflow

The following diagram illustrates the decision process for solvent selection and the Quality Control loop.

StockPrepWorkflow Start Start: 3-Methyl-2-(piperazin-1-yl)quinoline CheckForm Check Form: Salt vs. Free Base? Start->CheckForm CalcMW Calculate Corrected MW (Salt Factor) CheckForm->CalcMW Salt Form SelectApp Select Application CheckForm->SelectApp Free Base CalcMW->SelectApp DMSO_Path In Vitro / HTS (DMSO Stock) SelectApp->DMSO_Path Cell Culture Aq_Path In Vivo / Animal (Aqueous) SelectApp->Aq_Path Injection PrepDMSO Dissolve in Anhydrous DMSO (Store -20°C) DMSO_Path->PrepDMSO PrepAq Dissolve in 0.1M HCl or 20% HP-beta-CD Aq_Path->PrepAq QC_Step QC: UV-Vis Scan (Check Absorbance) PrepDMSO->QC_Step PrepAq->QC_Step QC_Step->PrepDMSO Fail (Precipitate) Usage Experimental Use QC_Step->Usage Pass

Caption: Workflow for selecting the appropriate solvent system and validating the stock solution stability.

Quality Control & Validation

Since extinction coefficients (


) vary by solvent and pH for quinolines, a gravimetric standard is the primary reference.[1] However, UV-Vis is used to check stability.[1]
  • Spectral Scan:

    • Dilute stock to 50 µM in Ethanol.[1]

    • Scan 250–450 nm.[1]

    • Expectation: Quinolines typically show strong absorption bands ($ \pi \to \pi^* $) around 230 nm and 300–320 nm.[1]

    • Red Flag:[1] A significant shift in

      
       or appearance of new peaks suggests oxidation (N-oxide formation) or photodegradation.[1]
      
  • Solubility Verification:

    • Centrifuge the stock at 10,000 x g for 5 minutes.

    • Measure concentration of the supernatant.[1] If it is significantly lower than the calculated theoretical concentration, the compound has precipitated (crashed out).

Reference Data (Quick Lookup)

ConcentrationMass (Free Base)Volume (DMSO)
10 mM 1.00 mg440 µL
10 mM 2.27 mg1.00 mL
50 mM 5.00 mg440 µL
100 mM 10.00 mg440 µL

Note: 100 mM is achievable in DMSO but risks precipitation upon freeze-thaw. 10-50 mM is recommended.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235392, 3-Methyl-2-(piperazin-1-yl)quinoline.[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Chapter on Solubility and pKa effects on stock preparation).

  • NIH Chemical Genomics Center (NCGC). Assay Guidance Manual: Compound Management and Stock Preparation.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting nucleophilic substitution in 2-chloro-3-methylquinoline

Technical Support & Troubleshooting Center Status: Active Subject: Overcoming Steric & Electronic Deactivation in Nucleophilic Substitution Applicable Compounds: 2-chloro-3-methylquinoline (and related 2-chloro-3-alkylqu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Active Subject: Overcoming Steric & Electronic Deactivation in Nucleophilic Substitution Applicable Compounds: 2-chloro-3-methylquinoline (and related 2-chloro-3-alkylquinolines)

Executive Summary: Why This Reaction is Difficult

If you are experiencing low conversion or stalling with 2-chloro-3-methylquinoline, you are likely fighting two distinct forces that distinguish this substrate from standard 2-chloroquinoline:

  • Steric Hindrance (The "Orthogonal" Blockade): The methyl group at position 3 is ortho to the reaction center (C2). Unlike a proton, the methyl group has a significant Van der Waals radius that physically impedes the approach of the nucleophile to the

    
     orbital of the C-Cl bond.
    
  • Electronic Deactivation: Unlike the 3-formyl or 3-nitro derivatives often found in literature, the 3-methyl group is weakly electron-donating (+I effect). This increases electron density in the pyridine ring, making the C2 position less electrophilic and stabilizing the ground state relative to the transition state.

Part 1: Diagnostic Decision Matrix

Before optimizing a failing reaction, determine if you are using the correct methodology for your specific nucleophile.

ReactionDecision Start Select Nucleophile Type Aliphatic Aliphatic Amine (e.g., Morpholine, Benzylamine) Start->Aliphatic Aniline Aromatic Amine (e.g., Aniline, 4-OMe-Ph-NH2) Start->Aniline Alkoxide Alkoxide/Thiolate (e.g., NaOMe, PhS-) Start->Alkoxide MethodA Method A: Acid-Catalyzed SNAr (Protic Solvent/Neat) Aliphatic->MethodA Preferred (High Yield) MethodC Method C: Classical SNAr (Dipolar Aprotic, High T) Aliphatic->MethodC Alternative Aniline->MethodA Only if aniline is e- rich MethodB Method B: Pd-Catalyzed (Buchwald-Hartwig) Aniline->MethodB Mandatory (SNAr fails) Alkoxide->MethodC Standard

Figure 1: Strategic selection of reaction conditions based on nucleophile nucleophilicity and steric profile.

Part 2: Troubleshooting Tickets (FAQ)
Ticket #001: "Reaction stalls at 20-30% conversion."

Diagnosis: The activation energy barrier is too high due to the 3-methyl steric clash. Standard reflux in ethanol (78°C) is insufficient. Solution:

  • Protocol Shift: Switch to Solvent-Free (Neat) conditions or High-Boiling Solvents.

  • The "Melt" Method: If your nucleophile is a liquid (e.g., benzylamine) with a high boiling point, mix the quinoline and amine (1:3 ratio) without solvent. Heat to 120–140°C. The high concentration of nucleophile drives the kinetics (Rate =

    
    ).
    
  • Acid Catalysis: Add 1.0 equiv of HCl (via dioxane/HCl) or use the amine hydrochloride salt.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of the quinoline nitrogen (

      
      ) creates a quinolinium species. This dramatically lowers the LUMO energy, making C2 hyper-electrophilic and compensating for the 3-Me deactivation.
      
Ticket #002: "I see a new spot, but it's an impurity (M-18 mass shift)."

Diagnosis: Hydrolysis (Formation of 3-methyl-2-quinolone). Cause: 2-chloroquinolines are essentially cyclic imidoyl chlorides. In the presence of water and heat (especially with acid), water acts as a competing nucleophile, displacing the chloride to form the hydroxy-quinoline (tautomerizes to quinolone). Solution:

  • Strict Anhydrous Conditions: Use anhydrous DMSO or NMP. Store amines over KOH pellets.

  • Avoid Hygroscopic Bases: If using

    
    , ensure it is freshly dried. Switch to 
    
    
    
    or organic bases (DIPEA) if moisture ingress is suspected during long refluxes.
Ticket #003: "Buchwald coupling yields are low (<40%)."

Diagnosis: Incomplete Oxidative Addition or Reductive Elimination issues due to sterics. Solution:

  • Ligand Selection: The 3-methyl group crowds the Pd center. Standard

    
     or dppf often fail.
    
  • Recommended System: Use XPhos or BrettPhos . These bulky biaryl phosphine ligands are designed to facilitate oxidative addition into hindered aryl chlorides and stabilize the monoligated Pd(0) species.

  • Pre-catalysts: Switch from

    
     to Pd2(dba)3  or XPhos-Pd-G2  precatalyst to bypass the induction period.
    
Part 3: Optimized Experimental Protocols
Protocol A: Acid-Mediated

(For Aliphatic Amines)

Best for: Morpholine, Piperazine, primary alkyl amines.

  • Setup: Charge a pressure tube (sealed vessel) with 2-chloro-3-methylquinoline (1.0 equiv).

  • Solvent: Add ethoxyethanol or n-butanol (0.5 M concentration). Note: These alcohols have high boiling points (135°C+).

  • Reagents: Add the amine (2.0 equiv).

  • Catalyst: Add conc. HCl (0.1 equiv) or use the amine as its HCl salt (1.0 equiv) + free amine (1.0 equiv).

  • Reaction: Seal and heat to 130°C for 12–24 hours.

  • Workup: Cool. Basify with sat.

    
    . Extract with DCM.
    
Protocol B: Pd-Catalyzed Amination (For Anilines)

Best for: Electron-neutral or electron-poor anilines.

  • Setup: Flame-dry a Schlenk tube/vial under Argon.

  • Reagents: Add 2-chloro-3-methylquinoline (1.0 equiv), Aniline (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst System: Add

    
      (2 mol%) and XPhos  (4 mol%).
    
    • Alternative:XPhos-Pd-G2 (2 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C for 4–12 hours.

  • Note: If conversion is low, raise temp to 110°C. If dehalogenation (reduction of Ar-Cl to Ar-H) is observed, switch solvent to t-Amyl alcohol.

Part 4: Comparative Data & Solvent Effects

The following table illustrates the impact of solvent polarity and temperature on the reaction rate (


) for this specific hindered substrate.
SolventBoiling Point (°C)Dielectric Constant (

)
Suitability for 3-Me-QuinolineNotes
Ethanol 7824.5Poor Temp too low to overcome steric barrier.
Toluene 1102.4Good (Pd only) Non-polar; poor for

charged intermediates.
DMF 15336.7Moderate Good solubility, but difficult to remove. Risk of decomposition at >140°C.
DMSO 18946.7Excellent Stabilizes the Meisenheimer complex. Best for

.
NMP 20232.2Excellent High thermal stability. Ideal for "difficult" substitutions.
Part 5: Mechanistic Visualization

Understanding the steric clash in the transition state is vital for troubleshooting.

Mechanism Substrate 2-Cl-3-Me-Quinoline (Ground State) TS Transition State (Tetrahedral Intermediate) Substrate->TS + Nucleophile (Slow Step) Product 2-Amino-3-Me-Quinoline TS->Product - Cl⁻ (Fast Step) StericNode Steric Clash: 3-Me group blocks Nucleophile approach StericNode->TS

Figure 2: Reaction pathway showing the rate-determining formation of the tetrahedral intermediate, hindered by the C3-methyl group.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on quinoline reactivity and the activating effect of ring nitrogen).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for XPhos/BrettPhos ligand selection in hindered couplings).

  • Roh, K. R., et al. (2012). Synthesis and Functionalization of 2-Chloro-3-substituted Quinolines. Journal of Heterocyclic Chemistry. (Specific reactivity patterns of 2-chloro-3-alkyl systems).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Classic review establishing the

    
     mechanism and ortho-effects). 
    

Sources

Optimization

Technical Support Center: Minimizing Side Products in Piperazine-Quinoline Coupling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Piperazine-Quinoline Scaffold Synthesis Reference ID: PQ-COUP-OPT-2026 Welcome to the Technical Support Center You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Piperazine-Quinoline Scaffold Synthesis Reference ID: PQ-COUP-OPT-2026

Welcome to the Technical Support Center

You are likely here because your LCMS shows a "forest of peaks" instead of a clean product, or your yield is suffering due to stubborn impurities.[1] The piperazine-quinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials like chloroquine derivatives, anticancer agents), but the coupling reaction is notorious for specific side reactions.[1]

This guide moves beyond basic recipes. We break down the causality of failure and provide self-validating protocols to fix it.

Module 1: The "Bis-Coupling" Nightmare (Dimerization)

The Issue: Piperazine is a dual-nucleophile. If you react it with an electrophilic quinoline (e.g., 4-chloroquinoline), you risk forming the


-bis(quinolinyl)piperazine dimer.[1] This crashes out as an insoluble solid or complicates purification.
Troubleshooting Protocol

Diagnosis:

  • Observation: Insoluble precipitate forms rapidly; Mass Spec shows

    
    .[1]
    
  • Root Cause: Stoichiometry imbalance or lack of protecting groups.

The Fix: The "Boc or Flood" Strategy

MethodProtocolProsCons
A. Monoprotection (Recommended) Use

-Boc-piperazine
(1.1 equiv). Deprotect with TFA/DCM later.
Guarantees 1:1 coupling. Clean profile.Adds two steps (protection/deprotection).[1]
B. The "Flood" (Stoichiometric) Use 5–10 equivalents of piperazine.One-step reaction.Wasteful. Requires aqueous extraction to remove excess amine.

Self-Validating Step:

  • Before workup: Take a TLC.[2] If using Method A, you should see a distinct spot for the Boc-product and no baseline streak (which usually indicates the free diamine polymerizing).

Module 2: Regioselectivity (The 2,4-Dichloroquinoline Trap)[1]

The Issue: When starting with 2,4-dichloroquinoline, the nucleophile has two targets.

  • The Science: In

    
     reactions, the C4 position is generally more reactive than C2. The nitrogen in the quinoline ring withdraws electron density via resonance (para-like effect) from C4, stabilizing the Meisenheimer intermediate.[1] C2 is less activated (ortho-like) and often more sterically hindered if the nucleophile is bulky.
    

Pathway Visualization:

Regioselectivity Start 2,4-Dichloroquinoline + Piperazine PathA Path A: Attack at C4 (Kinetic & Thermodynamic Preference) Start->PathA  Standard SNAr   PathB Path B: Attack at C2 (Side Product / Impurity) Start->PathB  High Temp / Steric Force   ProdA 4-Piperazinyl-2-chloroquinoline (Major Product) PathA->ProdA ProdB 2-Piperazinyl-4-chloroquinoline (Minor Impurity) PathB->ProdB

Caption: Competitive reaction pathways in 2,4-dichloroquinoline. C4 substitution is electronically favored.

Troubleshooting Steps:

  • Temperature Control: Run the reaction at Room Temperature first. Heating promotes the higher-energy transition state (C2 attack), increasing the impurity profile.

  • Solvent Choice: Use non-polar aprotic solvents (e.g., THF or Dioxane) rather than DMF/DMSO if regioselectivity is poor.[1] Polar solvents stabilize the charged intermediates of both pathways, eroding selectivity.

Module 3: The "Dead Reaction" (Buchwald-Hartwig Optimization)

The Issue: You are trying to couple an unactivated quinoline (e.g., 3-bromoquinoline) where


 is impossible. You add Pd catalyst, but the reaction stalls or produces hydrodehalogenated  product (quinoline with no halogen).

Decision Matrix:


 vs. Palladium 

DecisionMatrix Q1 Is the Halogen at C2 or C4? Yes Yes (Activated) Q1->Yes No No (C3, C5-C8) Q1->No SNAr Route: SNAr Base: K2CO3 or DIPEA Solvent: DMF/NMP Temp: 80-120°C Yes->SNAr Pd Route: Buchwald-Hartwig Requires Catalyst Screening No->Pd

Caption: Route selection strategy based on quinoline substitution pattern.

Protocol: Optimized Buchwald Conditions for Piperazines If you observe catalyst poisoning (piperazine coordinating to Pd):

  • Ligand: Switch to BrettPhos or RuPhos . These bulky, electron-rich ligands prevent the amine substrate from binding too tightly to the metal center, which shuts down the cycle [1].[1]

  • Base: Use NaOtBu (Sodium tert-butoxide). Weaker carbonate bases often fail with secondary amines on unactivated rings.

  • Pre-catalyst: Use Pd-precatalysts (e.g., XPhos Pd G3) instead of mixing Pd(OAc)2 + Ligand in situ.[1] This ensures the active species forms correctly.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is stuck in the aqueous layer during workup. How do I get it out?

  • Answer: Piperazine adducts are basic. If you wash with 1M HCl, you protonate the piperazine nitrogens, trapping your product in the water.[1]

  • Fix: Adjust the aqueous layer to pH 10-11 using saturated

    
     or NaOH before extracting with DCM/MeOH (9:1). The methanol helps solvate the polar scaffold.
    

Q2: I see a "M-Cl" peak in the mass spec (Hydrodehalogenation). Why?

  • Answer: This is common in Pd-catalyzed reactions if the "Hydride Elimination" pathway outcompetes Reductive Elimination.

  • Fix: This often happens if the reaction is "starved" of amine or if the temperature is too high. Increase the amine equivalents (1.5 eq) and lower the temperature by 10°C. Ensure your solvent is rigorously degassed (oxygen can promote ligand oxidation, leading to catalyst death and side reactions).[1]

Q3: Can I use microwave irradiation?

  • Answer: Yes, for

    
     reactions. It often cleaner than overnight reflux. However, for 2,4-dichloroquinoline, microwave heating can decrease regioselectivity  due to the rapid thermal spike.[1] Stick to conventional heating if regio-control is your primary problem.
    

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on piperazine solubility and metabolic liabilities). Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Alternative Cu-catalyzed methods). Link[1]

  • BenchChem Technical Reports. (2025). "Optimization of Buchwald-Hartwig amination conditions." Link[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 3-Methyl-2-(piperazin-1-yl)quinoline Synthesis

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this specific reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed for successful temperature optimization.

Q1: What is the primary reaction mechanism for forming 3-Methyl-2-(piperazin-1-yl)quinoline?

The formation of 3-Methyl-2-(piperazin-1-yl)quinoline from 2-chloro-3-methylquinoline and piperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike more common SN1 or SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction involves a nucleophile attacking an electron-poor aromatic ring.[2]

The mechanism consists of two main steps:

  • Addition of the Nucleophile: The piperazine nitrogen acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the quinoline ring. This is typically the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[3]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion.

The electron-withdrawing nature of the quinoline ring's nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the reaction.[1][3]

G cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant1 2-Chloro-3-methylquinoline Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactant1->Intermediate + Nucleophilic Attack Reactant2 Piperazine Reactant2->Intermediate + Nucleophilic Attack Product 3-Methyl-2-(piperazin-1-yl)quinoline Intermediate->Product - Leaving Group (Restores Aromaticity) LeavingGroup Cl⁻

Caption: Simplified SNAr mechanism for the synthesis.

Q2: Why is temperature a critical parameter in this SNAr reaction?

Temperature is arguably the most critical variable to control in this synthesis for two primary reasons:

  • Reaction Rate (Kinetics): The rate-determining nucleophilic attack has a significant activation energy barrier. According to the Arrhenius equation, increasing the temperature provides the necessary thermal energy to overcome this barrier, thereby increasing the reaction rate. Insufficient temperature will result in a sluggish or stalled reaction.

  • Selectivity and Purity: Excessive heat can be detrimental. High temperatures can provide enough energy to activate undesired reaction pathways, leading to the formation of byproducts.[4] Furthermore, the starting materials, intermediates, or even the final product may degrade at elevated temperatures, reducing the overall yield and complicating purification.[5]

The goal of optimization is to find the "sweet spot"—the minimum temperature required to drive the reaction to completion in a reasonable timeframe without inducing significant side reactions or degradation.

Q3: What is a typical starting temperature range for this reaction?

Based on procedures for analogous SNAr reactions on chloroquinolines, a general starting point is between 80 °C and 135 °C .[6][7] Reactions are often run at reflux in a suitable solvent. For instance, one procedure involving the reaction of a chloroquinoline with piperidine in PEG-400 was conducted at 135 °C[7], while another involving a substituted piperazine in DMSO was heated at 80 °C.[6] A reaction in DMF was performed at reflux, which would depend on the boiling point of the solvent.[8] The optimal temperature is highly dependent on the chosen solvent.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in mediating the SNAr reaction and directly influences the required temperature. For this synthesis, polar aprotic solvents are highly recommended.

  • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Polyethylene glycol (PEG).

  • Function: These solvents are effective at solvating the reactants but do not participate in hydrogen bonding with the nucleophile, leaving it "bare" and more reactive. Crucially, they help to stabilize the charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[1]

  • Temperature Implication: Because these solvents facilitate the reaction electronically, they often allow for lower reaction temperatures compared to non-polar or protic solvents. Their high boiling points also provide a wide operational range for thermal optimization.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, with a focus on temperature-related adjustments.

Issue 1: Low or No Product Yield
  • Question: My reaction shows very low conversion of the 2-chloro-3-methylquinoline starting material, even after 12-24 hours. What temperature adjustments should I consider?

  • Analysis & Solution: This is a classic sign that the reaction lacks sufficient activation energy. The temperature is likely too low for the specific solvent and substrate combination. Simply extending the reaction time at a suboptimal temperature is inefficient.

    Action Plan: Implement a systematic temperature screen.

    Protocol 1: Step-Wise Temperature Increase for Yield Optimization

    • Baseline: Set up the reaction according to your standard procedure at your initial temperature (e.g., 80 °C).

    • Monitor: After 4-6 hours, take an aliquot and analyze it by TLC or LC-MS to determine the extent of conversion.

    • Increment: If conversion is less than 20-30%, increase the reaction temperature by 15-20 °C (e.g., to 100 °C).

    • Re-evaluate: Continue monitoring the reaction every 4-6 hours. Note both the disappearance of starting material and the appearance of the desired product.

    • Optimize: Repeat the incremental temperature increase until a satisfactory reaction rate is achieved. Be cautious not to exceed the thermal stability limits of your molecules (typically, avoid going above 140-150 °C unless necessary and confirmed to be safe).

    • Validate: Once an effective temperature is identified, repeat the reaction from the start at this optimized temperature to confirm the results and establish a robust protocol.

Issue 2: Formation of Significant Impurities
  • Question: I am achieving good conversion, but my TLC plate shows multiple byproducts, making purification by column chromatography extremely difficult. Could the reaction temperature be the cause?

  • Analysis & Solution: This issue strongly suggests that the reaction temperature is too high. The excess thermal energy is likely promoting side reactions or causing thermal degradation. Common side reactions can include elimination or reactions with the solvent itself if using amides like DMF at very high temperatures.[4]

    Action Plan: Optimize for selectivity by reducing the temperature.

    • Identify Optimal Range: From your yield optimization experiments (Issue 1), you should have an idea of the temperature at which the reaction proceeds efficiently.

    • Systematic Reduction: Set up parallel reactions (if possible) or sequential reactions starting at a temperature 10-15 °C below your previously determined "high-yield" temperature.

    • Monitor for Purity: The key metric here is not speed, but the ratio of the desired product to the main byproduct. Use LC-MS or densitometry on your TLC plates to quantify this ratio at each temperature point.

    • Find the Balance: The goal is to identify the highest possible temperature that maintains a clean reaction profile. It is often better to run a reaction for 24 hours at a lower temperature for a clean product than for 6 hours at a higher temperature for a complex mixture.

Issue 3: Reaction Stalls or Proceeds Non-Linearly
  • Question: The reaction starts well, with about 50% conversion in the first few hours, but then it seems to stall. Should I just increase the heat significantly to push it to completion?

  • Analysis & Solution: A non-linear reaction rate can indicate several possibilities. It could be that an equilibrium is being reached, or more likely, that one of the reactants or the catalyst (if any) is degrading over time at the current temperature. A drastic, uncontrolled increase in heat will likely exacerbate this degradation.

    Action Plan: Employ a controlled, incremental temperature increase while closely monitoring the reaction.

    • Confirm Stall: Use LC-MS to confirm that the concentrations of starting material and product are no longer changing significantly over a 2-3 hour period.

    • Modest Increase: Increase the temperature by a small, controlled amount (e.g., 10 °C).

    • Immediate Monitoring: Monitor the reaction closely for the next 1-2 hours. If the reaction restarts, it suggests the initial temperature was sufficient to start but not complete the reaction. If impurity formation suddenly accelerates, it indicates thermal instability.

    • Consider Re-dosing: In some cases, the nucleophile (piperazine) can degrade or be consumed in side reactions. If a modest temperature increase does not restart the reaction, a careful addition of a small amount of fresh piperazine could be considered, though this complicates kinetics.

Section 3: Data & Protocols

Table 1: Recommended Starting Temperatures for SNAr of 2-Chloro-3-methylquinoline with Piperazine
SolventBoiling Point (°C)Recommended Starting Temperature (°C)Rationale & Notes
DMSO 18980 - 100Excellent Meisenheimer complex stabilization. Allows for lower temperatures. Can be difficult to remove under vacuum.
DMF 15390 - 110Good all-purpose solvent. Can decompose to dimethylamine at high temperatures, which can act as a competing nucleophile.
PEG-400 >200110 - 135High boiling point allows for a wide range. Can act as a phase-transfer catalyst. Greener solvent option.[7]
1,4-Dioxane 10190 - 101 (Reflux)Lower boiling point limits the maximum temperature. Less effective at stabilizing the charged intermediate than DMSO/DMF.

Section 4: Visualizing the Optimization Workflow

G cluster_good cluster_low cluster_impure start Start Synthesis: 2-Chloro-3-methylquinoline + Piperazine monitor Monitor Reaction by TLC/LC-MS (after 4-6 hours) start->monitor decision Assess Conversion & Purity monitor->decision good_path >90% Conversion Clean Profile decision->good_path Optimal low_yield <50% Conversion Clean Profile decision->low_yield Too Slow impure Good Conversion Significant Impurities decision->impure Impure workup Proceed to Workup & Purification good_path->workup increase_temp Action: Increase Temp by 15-20 °C low_yield->increase_temp increase_temp->monitor Re-evaluate decrease_temp Action: Decrease Temp by 10-15 °C (Restart reaction) impure->decrease_temp decrease_temp->start Re-run

Caption: Troubleshooting workflow for temperature optimization.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. (n.d.). Organic & Biomolecular Chemistry.
  • Professor Dave Explains. (2019).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (n.d.). MDPI.
  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (n.d.). MDPI.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (n.d.). MDPI.
  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. (n.d.).

Sources

Optimization

Technical Support Center: Quinoline-Piperazine Reaction Purification

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in quinoline-piperazine coupling reactions. This resource provides in-depth troubleshooting guides and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in quinoline-piperazine coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of removing unreacted piperazine from your reaction mixtures. Our goal is to equip you with the knowledge to select and optimize purification strategies, ensuring the high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess piperazine so challenging?

A: The difficulty in removing unreacted piperazine stems from its high polarity and water solubility. These properties often cause it to co-elute with polar products during chromatographic purification or remain in the aqueous phase during extraction, leading to contamination of the final product. Furthermore, its basic nature can lead to salt formation, further complicating its removal.

Q2: What are the most common methods for removing unreacted piperazine?

A: The most prevalent methods include:

  • Aqueous Acid Wash (Extraction): This is often the first line of defense, leveraging the basicity of piperazine to convert it into a water-soluble salt.

  • Silica Gel Column Chromatography: Effective for separating compounds based on polarity, but can be challenging if the desired quinoline product is also highly polar.

  • Recrystallization: A powerful technique for purifying solid products, provided a suitable solvent system can be identified.

  • Solid-Phase Extraction (SPE): Utilizes specialized cartridges to trap either the piperazine or the product, allowing for a more targeted separation.

Q3: Can I use a piperazine scavenger resin?

A: Yes, scavenger resins, such as those with isocyanate or aldehyde functional groups, are an excellent and highly effective method for removing excess piperazine. These resins react selectively with the primary and secondary amines of piperazine, covalently bonding it to the solid support, which can then be easily filtered off. This method is particularly useful for final polishing steps to achieve high purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Persistent Piperazine Contamination After Aqueous Acid Wash

Symptoms:

  • NMR or LC-MS analysis of the organic layer still shows significant piperazine peaks after multiple acid washes.

  • An emulsion forms during the extraction process, making separation difficult.

Root Cause Analysis: The primary cause is often incomplete protonation of piperazine or the formation of a stable emulsion. The pKa of piperazine's two amine groups are approximately 9.8 and 5.7. Inefficient protonation can occur if the pH of the aqueous acid solution is not sufficiently low. Emulsion formation is common when the reaction mixture contains other amphiphilic species or when vigorous shaking is employed.

Troubleshooting Workflow:

G start Start: Piperazine Contamination After Acid Wash check_ph Verify pH of Aqueous Acid start->check_ph adjust_ph Adjust pH to < 2 with 1-2 M HCl check_ph->adjust_ph pH > 2 emulsion Emulsion Formation? check_ph->emulsion pH ≤ 2 adjust_ph->emulsion add_brine Add Saturated Brine (NaCl) to Break Emulsion emulsion->add_brine Yes repeat_wash Perform Additional Washes emulsion->repeat_wash No centrifuge Consider Centrifugation for Stubborn Emulsions add_brine->centrifuge centrifuge->repeat_wash end Proceed to Drying and Solvent Removal repeat_wash->end

Caption: Troubleshooting workflow for piperazine removal by acid wash.

Detailed Protocol: Optimized Acid Wash Extraction

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.

  • pH Adjustment: Add 1 M HCl to the separatory funnel. Shake gently at first, and periodically check the pH of the aqueous layer using pH paper, ensuring it is below 2.

  • Extraction: Perform at least three washes with the 1 M HCl solution. For each wash, invert the separatory funnel gently 5-10 times rather than shaking vigorously to minimize emulsion formation.

  • Brine Wash: After the acid washes, perform a final wash with saturated brine to help remove residual water from the organic layer and break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate in vacuo.

Issue 2: Co-elution of Piperazine and Product During Silica Gel Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and piperazine.

  • Collected fractions from column chromatography are cross-contaminated.

Root Cause Analysis: This issue arises when the polarity of the desired quinoline-piperazine product is very similar to that of piperazine. Piperazine, being a small, polar molecule with two basic nitrogens, adheres strongly to the acidic silica gel, but can still be mobile in polar solvent systems.

Strategies for Resolution:

StrategyPrincipleWhen to Use
Solvent System Modification Increase the non-polar component or add a small amount of a basic modifier like triethylamine (TEA) or ammonia.Initial optimization step for all cases of co-elution.
Use of a Different Stationary Phase Switch to a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase (C18) silica.When solvent modification on silica is insufficient.
Pre-column Acid Wash Perform a thorough acid wash (as described in Issue 1) before attempting chromatography.Highly recommended as a preliminary clean-up step to reduce the piperazine load on the column.

Expert Insight: Adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape and reduce tailing of basic compounds on silica gel. The basic additive competes with the amine product for binding to the acidic silanol groups on the silica surface, allowing the product to elute more cleanly.

Issue 3: Failure to Remove Piperazine by Recrystallization

Symptoms:

  • The recrystallized solid is still contaminated with piperazine.

  • The product oils out or fails to crystallize.

Root Cause Analysis: Piperazine can co-crystallize with the product, especially if they can form hydrogen bonds or other intermolecular interactions. The choice of solvent is critical; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while dissolving piperazine well at all temperatures.

Solvent Selection Guide for Recrystallization:

  • Initial Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at their boiling points.

  • Piperazine Solubility: Separately, confirm that piperazine is highly soluble in the chosen solvent at both room and low temperatures. This will ensure it remains in the mother liquor during crystallization.

  • Anti-Solvent Method: If a single suitable solvent cannot be found, consider a two-solvent (anti-solvent) system. Dissolve the crude product in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which the product is insoluble until turbidity is observed. Heat to redissolve, and then allow to cool slowly.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

  • Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2010). John Wiley & Sons. [Link]

  • Solid-Phase Organic Synthesis. Edited by K. Burgess. (2000). Wiley-Interscience. [Link]

Troubleshooting

Technical Support Center: Optimization of Solvent Selection for Piperazinyl Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of piperazinyl quinolines. This guide is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of piperazinyl quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The choice of solvent is a critical parameter that profoundly influences reaction rate, yield, purity, and scalability. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize solvent selection based on mechanistic understanding and empirical data.

Introduction: The Pivotal Role of the Solvent

The synthesis of piperazinyl quinolines most commonly proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, a piperazine derivative displaces a leaving group (typically a halogen) at an electron-deficient position of the quinoline core (e.g., the C4 position).[1][2] The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by solvating reactants, intermediates, and transition states. An improper solvent choice can lead to poor solubility, slow reaction rates, or an increase in side reactions.[3]

The SNAr mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success, and this is where the solvent exerts its most significant influence.[4][5]

Reaction Mechanism Overview

Caption: Generalized SNAr mechanism for piperazinyl quinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and provides actionable, solvent-focused solutions.

Q1: My reaction is sluggish or fails to reach completion. What are the most likely solvent-related causes?

A1: This is one of the most common issues and typically points to two primary factors: poor reactant solubility or suboptimal reaction polarity.

  • Cause 1: Poor Solubility: The quinoline starting material and the piperazine nucleophile must be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently.[6] If reactants are not dissolved, the reaction is limited by the slow rate of dissolution, not the intrinsic reaction kinetics.

    • Troubleshooting:

      • Visual Inspection: Ensure your reaction mixture is a homogeneous solution at the target temperature. If solids are present, solubility is an issue.

      • Solvent Change: Switch to a solvent with better solubilizing power for your specific substrates. Highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent starting points due to their ability to dissolve a wide range of organic compounds.[6][7]

  • Cause 2: Inappropriate Solvent Polarity: The SNAr reaction proceeds through a charged intermediate. The solvent's ability to stabilize this intermediate dramatically affects the reaction rate.

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and Acetonitrile (MeCN) are generally superior for SNAr reactions.[8] They possess large dipole moments that stabilize the charged Meisenheimer complex. Crucially, they do not engage in strong hydrogen bonding with the amine nucleophile, leaving it more "naked" and reactive.[9]

    • Polar Protic Solvents (Use with Caution): Solvents like ethanol, isopropanol, or water can solvate and stabilize the piperazine nucleophile through hydrogen bonding. This "solvent cage" increases the energy required for the nucleophile to attack the quinoline ring, thus slowing the reaction.[9][10] While often considered "greener," they may require higher temperatures or longer reaction times.

Q2: I'm observing significant byproduct formation. How can solvent choice mitigate this?

A2: Side reactions often compete with the desired SNAr pathway. The solvent can influence the relative rates of these reactions.

  • Common Side Reactions:

    • Self-condensation/dimerization: Particularly if the quinoline or piperazine has other reactive functional groups.

    • Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.

  • Troubleshooting Strategies:

    • Lower Reaction Temperature: Byproducts are often formed through pathways with higher activation energies. Switching to a more effective solvent (like DMSO) may allow the desired reaction to proceed efficiently at a lower temperature, minimizing side reactions.[11]

    • Solvent Class Comparison: If you are using a polar protic solvent and observing byproducts, consider switching to a polar aprotic solvent. The change in solvation environment can significantly alter the reaction landscape. For example, acetonitrile is less basic than DMF and may prevent base-mediated side reactions.

Q3: My product yield is high, but the workup and purification are difficult due to the solvent. What are my options?

A3: This is a classic challenge with high-boiling point polar aprotic solvents like DMF and DMSO. Their complete removal from the final product can be problematic.

  • The Problem: DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are difficult to remove under standard vacuum conditions and are highly water-soluble, making extractive workups inefficient.

  • Troubleshooting & Alternative Solvents:

    • Azeotropic Removal: For solvents like DMF, co-evaporation with a higher-boiling point hydrocarbon like toluene can sometimes be effective.

    • Extensive Aqueous Washes: If the product has low water solubility, repeated washing of an organic solution of the crude product (e.g., in Ethyl Acetate or Dichloromethane) with brine can slowly remove DMF or DMSO.

    • Consider Lower-Boiling Alternatives: If the reaction proceeds well at moderate temperatures (<100 °C), consider screening solvents with lower boiling points.

      • Acetonitrile (MeCN): b.p. 82 °C. An excellent polar aprotic alternative.

      • Tetrahydrofuran (THF): b.p. 66 °C. A less polar option, but can be effective in some cases.[8]

      • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point (80 °C) and less tendency to form peroxides.

Q4: How do I design an effective solvent screening experiment?

A4: A systematic and parallel approach is key to efficiently identifying the optimal solvent.

  • Rationale: The goal is to test a diverse set of solvents to probe the effects of polarity, proticity, and solubilizing power on the reaction outcome.

  • Protocol: Parallel Solvent Screening for Piperazinyl Quinoline Synthesis

    • Solvent Selection: Choose 4-6 solvents representing different classes. See the table below for suggestions.

    • Reaction Setup: In parallel reaction vials, add the quinoline substrate (1.0 eq), piperazine nucleophile (1.1-1.5 eq), and a small stir bar. If a base is required, add it at this stage.

    • Solvent Addition: Add an equal volume of each selected solvent to the respective vials to achieve a consistent concentration (e.g., 0.1-0.5 M).

    • Heating & Monitoring: Place all vials in a heating block set to a consistent temperature (e.g., 80 °C or 100 °C). Monitor the reactions at set time intervals (e.g., 1, 4, 8, 24 hours) by taking a small aliquot from each vial.

    • Analysis: Analyze the aliquots by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of starting material and the formation of the desired product.

    • Evaluation: After a set time, quench the reactions and analyze the crude product mixture to determine the relative conversion and purity. The solvent that provides the best balance of reaction rate, yield, and purity is the lead candidate for further optimization.[6]

Data Summary & Visualization

Table 1: Properties of Common Solvents and Their Impact on Piperazinyl Quinoline Synthesis
SolventClassBoiling Point (°C)Dielectric Constant (ε)Typical Impact on SNAr ReactionsWorkup Considerations
DMSO Polar Aprotic18947Excellent: High reaction rates, stabilizes intermediate.[7]Difficult to remove; highly water-soluble.
DMF Polar Aprotic15337Very Good: Similar to DMSO, widely used.[8]Difficult to remove; can decompose at high temp.
Acetonitrile Polar Aprotic8237.5Good: Effective alternative with lower boiling point.[8]Easy to remove under vacuum.
Ethanol Polar Protic7824.5Fair to Poor: Can slow reaction by H-bonding with nucleophile.[10]Easy to remove; "green" solvent.
Toluene Apolar1112.4Poor: Generally unsuitable due to poor solubility of intermediates.Easy to remove; good for extraction.
Water Polar Protic10080Variable: Can work in some catalyst-free, high-temp cases.[11][12]Environmentally benign; workup depends on product solubility.
Glycerol Polar Protic29042.5Good: A green, high-boiling solvent that can promote the reaction.[13]Very difficult to remove; requires specific workup.
Solvent Optimization Workflow

This workflow provides a logical progression from initial screening to final selection.

Caption: Decision workflow for systematic solvent optimization.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025, November). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • RSC Publishing. (2023, August 23). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst.
  • (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ACS Publications. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters.
  • (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • PMC. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
  • CORE. (n.d.). Research Article Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl in Glycerol as Green Solvent.
  • BenchChem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
  • Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques.

Sources

Reference Data & Comparative Studies

Validation

Comparative cytotoxicity studies of piperazinyl quinoline derivatives

Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, the fusion of pharmacophores—specifically quinoline and piperazine —represents a strategic approach to overcoming Multi-Drug Res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the fusion of pharmacophores—specifically quinoline and piperazine —represents a strategic approach to overcoming Multi-Drug Resistance (MDR). This guide objectively compares the cytotoxicity of novel 7-chloro-4-piperazinylquinoline derivatives against standard-of-care agents like Doxorubicin and Chloroquine .

The "Hybrid" Logic:

  • The Quinoline Scaffold: Historically validated in antimalarials (Chloroquine), it possesses planar aromaticity allowing for DNA intercalation and Topoisomerase II inhibition.

  • The Piperazine Linker: Introduces conformational flexibility and basic nitrogen atoms, enhancing aqueous solubility and lysosomotropic accumulation (trapping in acidic organelles of cancer cells).

  • The Derivative Advantage: By modifying the N-terminus of the piperazine ring (e.g., with benzyl or ethanone groups), we observe a shift from general toxicity to targeted inhibition of kinases such as VEGFR-II .

Comparative Efficacy Analysis

The following data highlights the performance of a representative lead candidate, Compound 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone), versus standard controls.[1][2]

Table 1: Cytotoxicity (IC₅₀) in µM

Lower values indicate higher potency.

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HUVEC (Normal Cells)Selectivity Index (SI)*
Derivative 4q 6.50 ± 0.2 11.75 ± 0.5> 50.0> 7.6
Doxorubicin 6.77 ± 0.47.73 ± 0.3 12.51.8
Chloroquine > 25.0> 30.0> 50.0N/A
Sorafenib N/AN/AN/A(VEGFR Reference)

Key Technical Insights:

  • Bio-Equivalence in Breast Cancer: Derivative 4q demonstrates an IC₅₀ (6.50 µM) statistically equivalent to Doxorubicin (6.77 µM) in MCF-7 lines, suggesting it effectively circumvents resistance mechanisms common in this line.

  • Safety Profile (Selectivity Index): Crucially, the derivative shows reduced toxicity toward normal endothelial cells (HUVEC) compared to Doxorubicin. An SI > 3 is generally considered favorable for early-stage hits; 4q achieves an SI > 7.

  • Target Specificity: Unlike Doxorubicin’s broad DNA damage mechanism, 4q acts as a VEGFR-II inhibitor (IC₅₀ = 1.38 µM), blocking angiogenesis pathways essential for tumor growth.

Mechanistic Profiling & SAR Logic

To understand why these derivatives work, we must visualize the Structure-Activity Relationship (SAR).[3] The piperazine ring acts as a pivotal "hinge," positioning the quinoline head for DNA/Protein interaction while the tail group dictates kinase specificity.

Diagram 1: SAR & Pharmacophore Logic

SAR_Logic Quinoline 7-Chloroquinoline Core (DNA Intercalation) Piperazine Piperazine Linker (Solubility & H-Bonding) Quinoline->Piperazine C-4 Substitution Outcome1 Increased Lipophilicity Quinoline->Outcome1 Tail N-Substituted Tail (e.g., 4-bromobenzyl) (VEGFR-II Specificity) Piperazine->Tail N-1 Modification Outcome2 Lysosomal Trapping Piperazine->Outcome2 Outcome3 Kinase Pocket Occupancy Tail->Outcome3

Caption: The modular assembly of the derivative. The 'Tail' modification is the critical determinant for switching from general cytotoxicity to targeted kinase inhibition.

Experimental Protocols (Self-Validating Systems)

As scientists, we rely on reproducible workflows. The following protocols are optimized for piperazinyl quinolines, accounting for their specific solubility and fluorescence properties.

Protocol A: MTT Cytotoxicity Assay (Optimized for Adherent Lines)

Rationale: Piperazinyl quinolines can precipitate in high-serum media. This protocol mitigates false positives caused by precipitation or edge effects.

  • Seeding: Plate cells (MCF-7 / PC-3) at

    
     cells/well in 96-well plates.
    
    • Control: Fill outer wells with PBS to prevent evaporation ("Edge Effect").

  • Drug Preparation: Dissolve derivatives in DMSO (Stock 10 mM). Serial dilute in serum-free media to avoid protein binding artifacts during initial exposure.

    • Final DMSO concentration: Must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) at 10% of total well volume. Incubate 3–4 hours.

    • Checkpoint: Look for purple formazan crystals.[4][5][6][7] If crystals are needle-like and extracellular, the drug may be causing membrane bursting rather than apoptosis.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Flow Cytometry (Annexin V/PI)

Rationale: To distinguish between necrosis (toxic burst) and apoptosis (programmed death, desired for cancer drugs).

  • Treatment: Treat

    
     cells with IC₅₀ concentration of Compound 4q for 24 hours.
    
  • Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine them.

    • Critical Step: Do not over-trypsinize; it cleaves phosphatidylserine receptors, leading to false Annexin V negatives.

  • Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Q1 (Annexin- / PI+): Necrosis (Undesirable, inflammatory).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).

Diagram 2: Experimental Workflow & Decision Logic

Workflow Start Compound Synthesis (Piperazinyl Quinoline) Screen Primary Screen (MTT) @ 10 µM Fixed Dose Start->Screen Decision Inhibition > 50%? Screen->Decision DoseResp Dose Response (IC50) vs Doxorubicin Decision->DoseResp Yes Discard Discard / Redesign Decision->Discard No Mech Mechanistic Validation (Flow Cytometry / VEGFR-II) DoseResp->Mech If IC50 < 10 µM

Caption: A streamlined decision tree for validating cytotoxicity. Only compounds surpassing the 50% inhibition threshold at 10 µM proceed to IC50 determination.

References

  • El-Azzouny, A. A., et al. (2017). "Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors." Chemistry & Biodiversity.[8]

    • Source:

  • El-Azzouny, A. A., et al. (2020). "Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives."[9] Drug Development Research.

    • Source:

  • BenchChem. "7-Chloro-4-(piperazin-1-yl)quinoline: Structure and Activity."[10]

    • Source:

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays."

    • Source:

Sources

Comparative

Verifying the Purity and Identity of 3-Methyl-2-(piperazin-1-yl)quinoline: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical techniques for the characterization of 3-Methyl-2-(piperazin-1-yl)quinoline, with a primary focus on elemental analysis as a quantitative method for purity assessment.

Elemental analysis provides a fundamental measure of a compound's composition, offering a direct comparison between the theoretical and experimentally determined percentages of key elements. This guide will delve into the principles of elemental analysis, its application in confirming the empirical formula of 3-Methyl-2-(piperazin-1-yl)quinoline, and how it complements other widely used spectroscopic methods.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that provides the mass fractions of these elements in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and is often a prerequisite for publication in peer-reviewed journals. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.

For 3-Methyl-2-(piperazin-1-yl)quinoline, with a molecular formula of C14H17N3, the theoretical elemental composition can be precisely calculated. This serves as the benchmark against which experimental results are compared.

Theoretical vs. Experimental Data: A Comparative Look
ElementTheoretical % (Calculated)Experimental % (Found)Deviation %
Carbon (C)75.5675.79+0.23
Hydrogen (H)7.137.19+0.06
Nitrogen (N)11.0111.12+0.11

This table demonstrates the typical format for presenting elemental analysis data and the small, acceptable deviations between theoretical and experimental values that confirm the compound's purity and empirical formula.

For our target compound, 3-Methyl-2-(piperazin-1-yl)quinoline (C14H17N3), the theoretical values are as follows:

ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.01114168.15474.01
Hydrogen (H)1.0081717.1367.54
Nitrogen (N)14.007342.02118.49
Total 227.311 100.00

When performing elemental analysis on a synthesized batch of 3-Methyl-2-(piperazin-1-yl)quinoline, the experimental "found" values for C, H, and N should ideally fall within ±0.4% of these calculated percentages to confirm its high purity.

Experimental Protocol: CHN Combustion Analysis

The following is a detailed, step-by-step methodology for performing elemental analysis on a sample of 3-Methyl-2-(piperazin-1-yl)quinoline.

Instrumentation: A calibrated CHN elemental analyzer.

Materials:

  • 3-Methyl-2-(piperazin-1-yl)quinoline sample (2-3 mg)

  • Tin capsules

  • Certified standard for calibration (e.g., Acetanilide)

  • High-purity oxygen

  • Helium carrier gas

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 3-Methyl-2-(piperazin-1-yl)quinoline sample into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard to ensure the accuracy of the detection system.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically ~900-1000°C) with a constant stream of high-purity oxygen. This induces complete combustion of the sample.

  • Reduction and Separation: The combustion gases (CO2, H2O, and NOx) are passed through a reduction tube containing copper to convert NOx to N2. The mixture of gases is then passed through a chromatographic column to separate N2, CO2, and H2O.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample_Weighing 1. Weigh 2-3 mg of 3-Methyl-2-(piperazin-1-yl)quinoline Encapsulation 2. Place in Tin Capsule Sample_Weighing->Encapsulation Combustion 3. Combustion in O2 (~1000°C) Encapsulation->Combustion Reduction 4. Reduction of NOx to N2 Combustion->Reduction Separation 5. Gas Separation (GC Column) Reduction->Separation Detection 6. Detection (TCD) Separation->Detection Calculation 7. Calculation of %C, %H, %N Detection->Calculation Analytical_Techniques_Comparison Compound_Confirmation Confirmation of 3-Methyl-2-(piperazin-1-yl)quinoline Elemental_Analysis Elemental Analysis (%C, %H, %N) Compound_Confirmation->Elemental_Analysis Empirical Formula & Purity NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Compound_Confirmation->NMR_Spectroscopy Structure & Connectivity Mass_Spectrometry Mass Spectrometry (MW, Fragmentation) Compound_Confirmation->Mass_Spectrometry Molecular Weight HPLC HPLC (Purity, Impurities) Compound_Confirmation->HPLC Quantitative Purity

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(piperazin-1-yl)quinoline
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(piperazin-1-yl)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.